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  • Product: Diethyl Phosphate-13C4 Sodium Salt
  • CAS: 1329613-90-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Diethyl Phosphate-13C4 Sodium Salt (CAS 1329613-90-2) for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Diethyl Phosphate-13C4 Sodium Salt, a critical tool in modern analytical chemistry. As a senior ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl Phosphate-13C4 Sodium Salt, a critical tool in modern analytical chemistry. As a senior application scientist, this document moves beyond a simple product description to offer in-depth, field-proven insights into its properties, applications, and the methodologies that ensure its effective use. The focus is on providing the causal understanding behind experimental choices, empowering researchers to not only replicate methods but also to innovate upon them.

Executive Summary: The Quintessential Internal Standard

Diethyl Phosphate-13C4 Sodium Salt is the isotopically labeled analog of diethyl phosphate (DEP). DEP is a primary metabolite of numerous organophosphate (OP) pesticides, making its accurate quantification in biological and environmental matrices a cornerstone of exposure assessment and toxicological studies.[1][2][3] The incorporation of four Carbon-13 atoms into the ethyl groups of the molecule renders it chemically identical to the native DEP but mass-shifted, making it an ideal internal standard for mass spectrometry-based analytical techniques.[4][5]

The use of a stable isotope-labeled (SIL) internal standard like Diethyl Phosphate-13C4 Sodium Salt is the gold standard in quantitative analysis.[6] It co-elutes with the analyte of interest and experiences identical ionization suppression or enhancement effects in the mass spectrometer source, thereby correcting for variations in sample preparation and instrumental analysis.[7] This self-validating system ensures the highest degree of accuracy and precision, which is paramount in regulatory submissions and fundamental research.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct application.

Chemical and Physical Data
PropertyValueSource(s)
CAS Number 1329613-90-2[1][4][5]
Molecular Formula ¹³C₄H₁₀NaO₄P[1][4][5]
Molecular Weight 180.05 g/mol [1][4][5]
Accurate Mass 180.0349[4]
Appearance Off-White to Pale Yellow Low Melting Solid[8]
Purity >95% (typically analyzed by HPLC)[4]
Storage -20°C is recommended for long-term stability.[4]
Shipping Can be shipped at ambient temperature for short durations.[1]
Structural Information
  • SMILES: O=P(O[13CH2][13CH3])(O[Na])O[13CH2][13CH3][4]

  • InChI: InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1;[4]

The Rationale for a ¹³C-Labeled Standard

While other isotopically labeled standards, such as deuterated (²H or D) analogs, are available, ¹³C-labeling offers distinct advantages. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotopic effect) relative to the native analyte, and there is a potential for back-exchange of deuterium atoms under certain conditions.[9] In contrast, the ¹³C-label is completely stable and does not alter the chromatographic behavior of the molecule, ensuring perfect co-elution and the most accurate correction for matrix effects.[10]

Analytical Methodologies: A Practical Guide

The primary application of Diethyl Phosphate-13C4 Sodium Salt is as an internal standard for the quantification of DEP in complex matrices, most commonly urine, but also in hair, feces, and environmental samples.[2][3][11] Below are detailed protocols for its use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Workflow for Quantitative Analysis

The general workflow for using Diethyl Phosphate-13C4 Sodium Salt as an internal standard is as follows:

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Urine) Spike Spike with Diethyl Phosphate-13C4 Sodium Salt Sample->Spike Extract Extraction (e.g., LLE or SPE) Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional Analysis LC-MS/MS or GC-MS/MS Extract->Analysis Derivatize->Analysis Quant Quantification using Isotope Dilution Analysis->Quant

Caption: General workflow for quantitative analysis using an internal standard.

Sample Preparation: The Critical First Step

The choice of sample preparation technique depends on the matrix and the analytical platform. For polar metabolites like DEP in urine, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common.

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples (for LC-MS/MS)

This protocol is adapted from a validated method for the analysis of organophosphate metabolites in urine.[3][12]

  • Sample Aliquoting: Pipette 200 µL of urine into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of a known concentration of Diethyl Phosphate-13C4 Sodium Salt solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control sample. The final concentration should be chosen to be in the mid-range of the expected analyte concentrations.

  • Acidification: Add 50 µL of 1 M HCl to acidify the sample.

  • Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Rationale: LLE with ethyl acetate provides good recovery for moderately polar compounds like DEP.[3] Acidification helps to protonate the phosphate group, increasing its solubility in the organic solvent. Spiking the internal standard at the very beginning of the process ensures that it undergoes the same extraction inefficiencies and matrix effects as the native analyte.

Instrumental Analysis: LC-MS/MS and GC-MS

LC-MS/MS is generally preferred for its high sensitivity and specificity for polar metabolites without the need for derivatization.

Exemplary LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column with polar endcapping is a good starting point (e.g., Hypersil Gold aQ C18, 3µm, 100 x 4.6 mm).[13]

  • Mobile Phase A: 0.1% Acetic Acid in Water[13]

  • Mobile Phase B: Methanol:Acetonitrile (1:1)[13]

  • Flow Rate: 0.7 mL/min[13]

  • Gradient: A typical gradient would start with a high aqueous phase (e.g., 95% A) and ramp up to a high organic phase (e.g., 95% B) to elute the analytes, followed by a re-equilibration step.[13]

  • Injection Volume: 2-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.

  • Ionization: Heated Electrospray Ionization (HESI) in negative ion mode.

MRM Transitions:

The key to a sensitive and specific LC-MS/MS method is the selection of appropriate MRM transitions (precursor ion → product ion).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diethyl Phosphate (DEP)153.078.9~20-40
Diethyl Phosphate-13C4157.080.9~20-40

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for DEP in negative mode is [M-H]⁻. The product ion at m/z 78.9 corresponds to [PO₃]⁻. For the ¹³C₄-labeled standard, the precursor will be 4 Da higher, and the corresponding phosphate-containing fragment will also be shifted if it retains a ¹³C atom, which is not the case for the simple phosphate headgroup. A more likely fragmentation would involve the loss of ethene, leading to a product ion that retains the phosphate group and one ethyl group. In this case, both precursor and product ions would be shifted by 4 Da.

GC-MS analysis of DEP requires derivatization to increase its volatility. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).

Derivatization_for_GCMS cluster_prep Derivatization cluster_analysis Analysis DEP Diethyl Phosphate (DEP) Deriv PFB-DEP Derivative DEP->Deriv PFBBr Pentafluorobenzyl Bromide (PFBBr) PFBBr->Deriv GCMS GC-MS Analysis Deriv->GCMS

Caption: Derivatization of DEP for GC-MS analysis.

Exemplary GC-MS Parameters:

  • GC Column: A non-polar or mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5) is suitable.[14]

  • Carrier Gas: Helium

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 250°C) is used to separate the analytes.[14]

  • Injection: Splitless injection is typically used for trace analysis.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

Spectral Data and Interpretation

While specific spectral data for Diethyl Phosphate-13C4 Sodium Salt is not widely published, the expected spectra can be inferred from the unlabeled compound and the principles of isotopic labeling.

Mass Spectrum

In the mass spectrum, the molecular ion and any fragments containing the ethyl groups will be shifted by +4 m/z units compared to the unlabeled DEP. This mass shift is what allows for the differentiation and quantification using isotope dilution.

NMR Spectroscopy

In the ¹³C NMR spectrum, the signals corresponding to the four labeled carbon atoms will be significantly enhanced and will exhibit ¹³C-¹³C and ¹³C-³¹P coupling, providing a wealth of structural information.[15][16] The ¹H NMR spectrum will also be affected, with proton signals coupled to ¹³C.

Conclusion: Enabling High-Confidence Quantitative Analysis

Diethyl Phosphate-13C4 Sodium Salt is an indispensable tool for researchers requiring accurate and precise quantification of diethyl phosphate. Its use as an internal standard in mass spectrometry-based methods mitigates the impact of matrix effects and procedural variability, leading to highly reliable data. The detailed methodologies and underlying principles discussed in this guide provide a robust framework for the successful implementation of this standard in demanding analytical applications, from environmental monitoring to clinical research and drug development.

References

  • MedChemExpress. (n.d.). Diethyl phosphate-13C4 sodium.
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2024, February 15). CDC Stacks.
  • Kochansky, J. (2000, July). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828.
  • Department of Toxic Substances Control. (n.d.).
  • Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320.
  • Internal Exposure Levels and Health Risk Assessment of Melamine and Organophosphate Metabolites in Urine: Research Progress and Prospects. (2025, November 4). MDPI.
  • MedChemExpress. (n.d.). Diethyl phosphate-13C4 sodium | Isotope-Labeled Compound.
  • Pharmaffiliates. (n.d.). Diethyl Phosphate-13C4 Sodium Salt.
  • University of Ottawa NMR Facility Blog. (2009, July 28). 13C NMR with 1H and 31P Decoupling.
  • U.S. Environmental Protection Agency. (n.d.). Determination of Organophosphate Pesticides in Urine Using a 'Filter And Shoot' (FASt®) Extraction and LC-MS/MS.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • LGC Standards. (n.d.). Diethyl Phosphate-13C4 Sodium Salt.
  • Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. (2005, October 27). PMC.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • ¹³C NMR spectra (A–C) and ¹H NMR spectra (D–F) obtained at the start of... (n.d.).
  • Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.
  • Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: A biomarker of chronic exposure to organophosphate pesticides. (n.d.).
  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023, August 1). MDPI.
  • U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS.
  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006, February 15). PubMed.
  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs.
  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. (2025, February 25). Frontiers.
  • Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320.
  • Fisher Scientific. (n.d.). Diethyl Phosphate-13C4 Sodium Salt, TRC 10 mg.
  • Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis. (2017, April 7). PMC.
  • Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis. (2017, June 15). PubMed.
  • LGC Group. (2013).
  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (2026, February 11). Spectroscopy.
  • Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry. (2000). Journal of Analytical Toxicology, 24(8), 678-682.
  • Advances in Oxygen Isotope Analysis of Phosphate by Electrospray Orbitrap Mass Spectrometry for Studying the Microbial Metabolism of. (n.d.). Research Collection.
  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023, August 1). PMC.
  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Applic

Sources

Exploratory

Technical Guide: Comparative Analysis of Diethyl Phosphate (DEP) and Diethyl Phosphate-13C4 in Quantitative Bioanalysis

Topic: Difference between diethyl phosphate-13C4 and unlabeled diethyl phosphate Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between diethyl phosphate-13C4 and unlabeled diethyl phosphate Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In the precise quantification of organophosphate (OP) exposure, Diethyl Phosphate (DEP) serves as a critical non-specific dialkyl phosphate (DAP) biomarker.[1] However, the reliability of measuring trace levels of DEP in complex biological matrices (urine, plasma) is contingent upon the internal standard (IS) used.

This guide delineates the physicochemical and analytical distinctions between native Diethyl Phosphate (unlabeled) and its stable isotope-labeled analog, Diethyl Phosphate-13C4 . It argues for the superiority of 13C-labeling over deuterium (D-labeling) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the elimination of chromatographic isotope effects, ensuring absolute correction for matrix-induced ionization suppression.

Physicochemical & Structural Analysis

The fundamental difference lies in the isotopic composition of the ethyl groups. While chemically nearly identical, the mass shift induced by Carbon-13 provides the orthogonality required for mass spectrometric resolution.

Structural Comparison
FeatureDiethyl Phosphate (Native)Diethyl Phosphate-13C4 (IS)
Formula C₄H₁₁O₄P¹³C₄H₁₁O₄P
Molecular Weight 154.10 g/mol 158.07 g/mol
Mass Shift Reference (0)+4.0 Da
Isotopic Label Natural Abundance ¹²C (98.9%)Enriched ¹³C (>99%) on Ethyl groups
pKa ~1.35 (Strong Acid)~1.35 (Identical)
CAS Number 598-02-71329613-90-2 (Sodium Salt)
Visualization of Isotopic Labeling

The following diagram illustrates the structural modification. Note the substitution of all four ethyl carbons with ¹³C in the labeled standard.

DEP_Structure cluster_0 Native Diethyl Phosphate (DEP) cluster_1 Diethyl Phosphate-13C4 (IS) DEP O=P(OH)(O-CH2-CH3)2 MW: 154.1 DEP_13C O=P(OH)(O-13CH2-13CH3)2 MW: 158.1 (+4 Da Shift) DEP->DEP_13C Isotopic Substitution (4x 12C -> 13C)

Figure 1: Structural relationship showing the specific labeling of ethyl groups to achieve a +4 Da mass shift.

The Analytical Imperative: Why 13C4?

The "Isotope Effect" in Chromatography

A critical distinction for senior scientists is the choice between Deuterated (D10) and Carbon-13 (13C4) standards.

  • Deuterium Issues: Deuterium (²H) is lighter and forms shorter, stronger bonds than Protium (¹H). In Reverse Phase (RP) chromatography, deuterated compounds often exhibit slightly shorter retention times (

    
    ) than their native analogs. This separation, however minute (e.g., 0.1–0.2 min), can be catastrophic in LC-MS/MS. If the analyte elutes during a matrix suppression zone (e.g., co-eluting phospholipids) and the IS elutes slightly earlier/later outside that zone, the IS fails to correct for the suppression.
    
  • 13C Superiority: ¹³C significantly minimizes this chromatographic isotope effect. Diethyl phosphate-13C4 co-elutes perfectly with native DEP. This ensures that any ionization suppression or enhancement experienced by the analyte is experienced identically by the internal standard at the exact same moment.

Mass Spectrometry Dynamics (ESI-)

Both compounds are analyzed in Negative Electrospray Ionization (ESI-) mode due to the acidic phosphate group.

  • Native DEP Transition: Precursor

    
     153 
    
    
    
    Product
    
    
    125 (Loss of C₂H₄)
  • DEP-13C4 Transition: Precursor

    
     157 
    
    
    
    Product
    
    
    127 (Loss of ¹³C₂H₄)

Note: A common secondary transition for both is to the phosphate ion (


 79), but the unique transitions above are preferred for specificity.

Experimental Protocol: Isotope Dilution LC-MS/MS

This protocol utilizes Solid Phase Extraction (SPE) on an anion-exchange cartridge, the gold standard for isolating acidic DAPs from urine.

Workflow Diagram

Workflow Sample Urine Sample (1-2 mL) Spike Spike IS: DEP-13C4 (5 ng/mL) Sample->Spike Equil Equilibration (30 mins) Spike->Equil SPE_Load SPE Loading (Weak Anion Exchange) Equil->SPE_Load Wash Wash Steps (Water/Methanol) SPE_Load->Wash Elute Elution (Formic Acid in MeOH) Wash->Elute Evap Evaporation & Reconstitution (Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (ESI Negative) Evap->LCMS Calc Ratio Calculation (Area_Native / Area_IS) LCMS->Calc

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring matrix correction.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw urine samples at room temperature. Vortex to mix.

    • Aliquot 1.0 mL of urine into a polypropylene tube.

    • CRITICAL STEP: Add 50 µL of Diethyl phosphate-13C4 working solution (e.g., 100 ng/mL). Vortex immediately. Causality: Immediate spiking ensures the IS tracks all subsequent losses during extraction.

  • Solid Phase Extraction (SPE):

    • Cartridge: Weak Anion Exchange (WAX) or Polymeric Strong Anion Exchange (MAX).

    • Conditioning: 2 mL Methanol followed by 2 mL Water.

    • Loading: Load the spiked urine sample.

    • Washing: Wash with 2 mL Water (removes salts) followed by 2 mL Methanol (removes neutrals).

    • Elution: Elute DEP with 2 mL of 2% Formic Acid in Methanol. Note: The acid neutralizes the phosphate, releasing it from the anion exchange resin.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Acquity), 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Quantification: Use the area ratio of (Native

      
       153) / (IS 
      
      
      
      157).

Quality Control & Troubleshooting

Cross-Talk (Isotopic Contribution)

A common error in using labeled standards is "cross-talk," where the IS contains impurities that mimic the native analyte, or the native analyte concentration is so high it contributes to the IS channel (M+4 isotope).

  • Check 1 (IS Purity): Inject a high concentration of DEP-13C4 alone. Monitor the native transition (

    
     153 
    
    
    
    125). Signal should be <0.5% of the LOQ.
  • Check 2 (Reverse Contribution): Inject a high concentration of Native DEP. Monitor the IS transition (

    
     157 
    
    
    
    127). This is rarely an issue with 13C4 due to the low natural abundance of Carbon-13, but critical to verify.
Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     using the peak area ratio.
    
  • Accuracy: Calculated concentration must be within ±15% of nominal (±20% at LLOQ).

  • Recovery: Compare the IS area in extracted samples vs. neat solvent standards. While absolute recovery may vary (e.g., 80%), the ratio must remain constant.

References

  • Bravo, R., et al. (2004). Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification.[2][3] Journal of Exposure Analysis and Environmental Epidemiology, 14, 249–259. Link

  • Barr, D. B., et al. (2002). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards.[2] Journal of Analytical Toxicology, 26(5), 245-252. Link

  • Schütze, A., et al. (2018). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Chemosphere, 199, 558-565. Link

  • Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography-tandem mass spectrometry: A case study of carvedilol. Journal of Chromatography B, 852(1-2), 293-300. (Cited for principle of Isotope Effect).[4] Link

  • CDC Laboratory Procedure Manual. (2015). Organophosphorus Insecticides: Dialkyl Phosphate Metabolites. Method 6304.03. Link

Sources

Foundational

Introduction: The Analytical Challenge of Organophosphates and the Isotopic Solution

An In-Depth Technical Guide to the Application of ¹³C-Labeled Organophosphate Metabolites in Research Organophosphates (OPs) represent a broad class of compounds used extensively as pesticides and, tragically, as chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of ¹³C-Labeled Organophosphate Metabolites in Research

Organophosphates (OPs) represent a broad class of compounds used extensively as pesticides and, tragically, as chemical warfare nerve agents. Their widespread use and acute toxicity necessitate rigorous monitoring and research to understand their metabolic fate, environmental persistence, and impact on human health. The primary challenge in this field lies in the accurate detection and quantification of their metabolites, such as dialkyl phosphates (DAPs), in complex biological matrices like urine, blood, and tissue. These metabolites are often present at trace levels and are susceptible to analytical interference, leading to potential under- or overestimation of exposure.

Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful solution to these analytical hurdles. By replacing one or more ¹²C atoms with the heavier, non-radioactive ¹³C isotope, we create a chemical twin of the target metabolite. This ¹³C-labeled compound is chemically identical to its native counterpart, yet distinguishable by its mass. This fundamental principle underpins its critical role in modern analytical chemistry and metabolic research, providing unparalleled accuracy and insight. This guide provides an in-depth exploration of the core applications of ¹³C-labeled organophosphate metabolites, detailing the methodologies and scientific rationale for their use in cutting-edge research.

Part 1: The Gold Standard in Quantification - ¹³C-Labeled Metabolites as Internal Standards

The most widespread and impactful application of ¹³C-labeled OP metabolites is their use as internal standards (IS) in quantitative mass spectrometry. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity in analyzing OP metabolites.[1] However, a significant challenge known as "matrix effects" can compromise data accuracy. Co-eluting substances from the biological sample can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[2]

The Causality Behind the Choice:

A ¹³C-labeled internal standard is the ideal tool to correct for these variations.[3][4] Because the labeled IS is chemically identical to the analyte, it experiences the exact same effects during sample preparation (extraction, derivatization) and LC-MS/MS analysis (retention time, ionization suppression/enhancement). By adding a known concentration of the ¹³C-labeled IS to the sample at the very beginning of the workflow, any loss or variation is mirrored in both the analyte and the standard. The final quantification is based on the ratio of the native analyte signal to the labeled IS signal, effectively nullifying the matrix effects and improving the reproducibility and reliability of the measurements.[2]

Experimental Protocol: Quantification of Dialkyl Phosphates (DAPs) in Human Urine using UPLC-MS/MS

This protocol outlines a typical workflow for biomonitoring of OP exposure by quantifying key DAP metabolites.

1. Materials and Reagents:

  • Analytical Standards: Native standards (e.g., Diethyl phosphate (DEP), Dimethyl phosphate (DMP)) and their corresponding ¹³C-labeled internal standards (e.g., ¹³C₂-DEP, ¹³C₂-DMP).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: LC-MS grade formic acid, ethyl acetate.

  • Sample Collection: Human urine samples, stored at -80°C until analysis.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw urine samples to room temperature.

  • Pipette 200 µL of urine into a 2 mL microcentrifuge tube.

  • Spike the sample with 100 µL of the ¹³C-labeled internal standard solution at a known concentration.

  • Add 800 µL of cold ethyl acetate. This step serves to extract the analytes from the aqueous urine matrix.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and analyte transfer.

  • Place the tube on ice for 10 minutes to precipitate proteins, which can interfere with analysis.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.

  • Carefully transfer the upper organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Protocol adapted from a UPLC-MS/MS method for pesticide metabolites.[1]

3. UPLC-MS/MS Analysis:

  • System: An Ultra-Performance Liquid Chromatography system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the DAP metabolites.

  • Mass Spectrometry: The system is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific mode monitors a predefined precursor-to-product ion transition for each analyte and its labeled standard.[1]

Data Presentation: Example MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Diethyl Phosphate (DEP)155.0127.0¹³C₄-DEP159.0131.0
Dimethyl Phosphate (DMP)125.0109.0¹³C₂-DMP127.0111.0
Diethylthiophosphate (DETP)171.097.1¹³C₄-DETP175.0101.1

Note: The specific m/z values are illustrative and should be optimized for the specific instrument used.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample (200 µL) spike Spike with ¹³C-IS urine->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract centrifuge Centrifuge (10,000 rpm) extract->centrifuge dry Evaporate & Reconstitute centrifuge->dry uplc UPLC Separation (C18 Column) dry->uplc msms Tandem MS Detection (MRM Mode) uplc->msms ratio Calculate Peak Area Ratio (Analyte / ¹³C-IS) msms->ratio quant Quantify Concentration (vs. Calibration Curve) ratio->quant

Quantitative analysis workflow using ¹³C-IS.

Part 2: Tracing the Path - Metabolic Fate and Flux Analysis

Beyond quantification, ¹³C-labeling is a cornerstone for elucidating the metabolic pathways of organophosphates.[5] By administering a ¹³C-labeled parent OP compound to a biological system (e.g., cell culture, animal model), researchers can trace the journey of the carbon atoms as the compound is metabolized.[5][6] This allows for the unambiguous identification of novel metabolites and provides a quantitative measure of metabolic rates, a practice known as metabolic flux analysis (¹³C-MFA).[7][8]

The Causality Behind the Choice:

When a ¹³C-labeled precursor is introduced, the resulting metabolites will incorporate the ¹³C label, creating a distinct isotopic pattern that can be detected by mass spectrometry or NMR.[9] This allows researchers to:

  • Discover Novel Pathways: Identify previously unknown biotransformation products of an OP.

  • Quantify Flux: Determine the rate at which an OP is processed through different metabolic routes (e.g., oxidation, hydrolysis). This is crucial for understanding mechanisms of toxicity and detoxification.[10]

  • Identify Bottlenecks: Pinpoint enzymes or pathways that are rate-limiting in the metabolism of an OP, which can be targets for drug development or risk assessment.[10]

Key Analytical Techniques for Metabolic Tracing

1. High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Orbitrap, TOF) are essential for metabolic tracing. They can distinguish between the mass of a ¹²C atom and a ¹³C atom, allowing for the determination of how many ¹³C atoms have been incorporated into a metabolite. This information is critical for piecing together the metabolic puzzle.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS detects mass, NMR detects the atomic environment. ¹³C NMR offers significant advantages for metabolomics due to its large chemical shift range and narrow signals, which reduces spectral overlap compared to ¹H NMR.[12][13][14][15] This allows for precise identification of which carbon position in a metabolite is labeled, providing detailed structural information about the metabolic transformation. While ³¹P NMR is also valuable for studying OPs, ¹³C NMR provides direct insight into the carbon skeleton.[16]

Metabolic Pathway Visualization

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent_op ¹³C-Labeled Parent Organophosphate p450 CYP450 Oxidation parent_op->p450 hydrolysis Esterase Hydrolysis parent_op->hydrolysis oxon ¹³C-Oxon Intermediate (More Toxic) p450->oxon dap ¹³C-Dialkyl Phosphate (DAP) hydrolysis->dap leaving_group ¹³C-Leaving Group hydrolysis->leaving_group conjugation Glutathione Conjugation dap->conjugation conjugated_product ¹³C-Conjugated Product (Excretable) conjugation->conjugated_product

Generalized metabolic pathway of a ¹³C-labeled OP.

Conclusion and Future Perspectives

¹³C-labeled organophosphate metabolites are indispensable tools in modern environmental science, toxicology, and drug development. Their application as internal standards has revolutionized the accuracy and reliability of biomonitoring studies, providing a true gold standard for quantification. Furthermore, their use in metabolic tracing experiments continues to unveil the complex biotransformation pathways of these toxic compounds, offering critical insights for risk assessment and the development of potential antidotes. As analytical instrumentation continues to improve in sensitivity and resolution, the applications for these stable isotope-labeled compounds will undoubtedly expand, enabling researchers to probe the subtle impacts of organophosphates with ever-greater precision.

References

  • 13C Labeled Compounds - Isotope Science / Alfa Chemistry. Alfa Chemistry.

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. (2015). PubMed.

  • Application Note: UPLC-MS/MS Protocol for the Biomonitoring of Pesticide Metabolites in Human Urine. BenchChem.

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science.

  • Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (2020). JoVE.

  • Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. (2023). Journal of the American Chemical Society.

  • 13C NMR Metabolomics: Applications at Natural Abundance. (2015). Analytical Chemistry.

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure. (2023). Metabolites.

  • 13C NMR Metabolomics: Applications at Natural Abundance. (2015). eScholarship, University of California.

  • 13C Labeled internal standards. LIBIOS.

  • C-13 NMR Metabolomics: Applications at Natural Abundance. (2015). Request PDF.

  • Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13 C-labeling metabolism analysis. (2022). WashU Medicine Research Profiles.

  • Are there advantages to using 13C labeled internal standards over 2H labeled standards? Cayman Chemical.

  • Organophosphates: Chemistry, Fate, and Effects. (1992). Google Books.

  • Stable Isotopes for Mass Spectrometry. (2011). Eurisotop.

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2020). Metabolites.

  • Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (2020). NSF Public Access Repository.

  • Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. (2015). Current Opinion in Biotechnology.

  • Publishing 13C metabolic flux analysis studies: A review and future perspectives. (2014). Metabolic Engineering.

  • Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples. Cambridge Isotope Laboratories.

  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Diethyl Phosphate-13C4 Sodium Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Dieth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Diethyl phosphate-13C4 sodium salt in organic solvents. Recognizing the scarcity of published quantitative data for this specific isotopically labeled compound, this document synthesizes fundamental principles of solute-solvent interactions, predictive assessments based on structural analogs, and detailed, field-proven experimental protocols for the accurate determination of its solubility. This guide is intended to empower researchers in drug development and other scientific fields to effectively utilize Diethyl phosphate-13C4 sodium salt in their work by providing a robust framework for understanding and measuring its solubility in various organic media.

Introduction: The Significance of Solubility in Research and Development

Diethyl phosphate-13C4 sodium salt is a stable isotope-labeled compound often employed as an internal standard in mass spectrometry-based analytical methods for the quantification of its unlabeled counterpart, a metabolite of organophosphate pesticides.[1][2] Its utility in such applications is fundamentally dependent on its solubility in the solvents used for sample preparation, extraction, and chromatographic analysis. A thorough understanding of its solubility is therefore paramount for method development, ensuring accurate and reproducible results.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. As an ionic salt, Diethyl phosphate-13C4 sodium salt is inherently polar. This guide will explore the implications of this polarity on its solubility in a range of organic solvents with varying polarities.

Theoretical Framework: Factors Governing the Solubility of an Organophosphate Salt in Organic Solvents

The dissolution of an ionic compound like Diethyl phosphate-13C4 sodium salt in an organic solvent is a complex process governed by the interplay of several energetic factors. A key determinant is the solvent's ability to overcome the lattice energy of the salt's crystal structure and to solvate the individual ions.

Key Physicochemical Principles:

  • Solvent Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment and a high dielectric constant, which enables them to effectively shield the electrostatic attraction between the sodium cation (Na+) and the diethyl phosphate-13C4 anion. This reduces the interionic forces within the crystal lattice, facilitating dissolution.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can form strong interactions with the phosphate anion, further stabilizing it in solution.

  • Lattice Energy: This is the energy required to separate the ions in a crystal lattice. For a salt to dissolve, the energy released during the solvation of its ions must be sufficient to overcome this lattice energy.

  • Ion-Dipole Interactions: Polar solvent molecules arrange themselves around the dissociated ions, with the negative end of the solvent dipole orienting towards the cation and the positive end towards the anion. The strength of these interactions is a major driving force for dissolution.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: The dissolution of Diethyl phosphate-13C4 sodium salt in an organic solvent.

Qualitative Solubility Assessment and Predictions

In the absence of specific quantitative data for Diethyl phosphate-13C4 sodium salt, we can infer its likely solubility behavior by examining its structural analogs and applying the theoretical principles outlined above.

  • Sodium Dimethyl Phosphate: This compound is reported to be slightly soluble in methanol and water.[1]

  • Sodium Dibutyl Phosphate: This analog is described as soluble in water and able to mix with organic solvents.[4]

Based on these observations and the ionic nature of the target compound, a general solubility trend can be predicted:

Solvent ClassRepresentative SolventsPredicted Solubility of Diethyl Phosphate-13C4 Sodium SaltRationale
Polar Protic Methanol, EthanolLikely Soluble to Sparingly Soluble These solvents have high dielectric constants and can engage in hydrogen bonding, which helps to solvate both the cation and the anion.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileLikely Soluble to Sparingly Soluble These solvents have high dipole moments and can effectively solvate the sodium cation. Their ability to solvate the anion may be less pronounced than that of protic solvents.
Moderately Polar Acetone, Ethyl AcetateLikely Sparingly Soluble to Insoluble The lower dielectric constants of these solvents make them less effective at overcoming the crystal lattice energy of the salt.
Nonpolar Hexane, Toluene, DichloromethaneLikely Insoluble These solvents lack the polarity to effectively solvate the ions and overcome the strong electrostatic forces in the crystal lattice.

Experimental Protocols for Solubility Determination

Given the necessity for precise solubility data in many applications, this section provides detailed, step-by-step methodologies for its experimental determination. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended.[5]

Equilibrium Solubility Determination via the Shake-Flask Method

This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

dot graph TD{ rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Methodology:

  • Preparation: Accurately weigh an excess amount of Diethyl phosphate-13C4 sodium salt into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any fine particulates.

  • Quantification: Analyze the filtered solution to determine the concentration of Diethyl phosphate-13C4 sodium salt. A validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) with an internal standard, should be used for accurate quantification.

  • Calculation: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination via Turbidimetry

This high-throughput method provides an estimate of the solubility under non-equilibrium conditions and is useful for rapid screening.

Principle: A concentrated stock solution of the compound in a highly miscible solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Diethyl phosphate-13C4 sodium salt in a suitable solvent like DMSO.

  • Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

  • Compound Addition: Add small, incremental volumes of the stock solution to the solvents in the plate.

  • Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more accurately, using a nephelometric or turbidimetric plate reader that measures light scattering.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Data Summary and Interpretation

As no specific quantitative solubility data for Diethyl phosphate-13C4 sodium salt is publicly available, the following table provides a template for researchers to populate with their experimentally determined values.

Organic SolventDielectric Constant (approx. at 20°C)Polarity IndexExperimentally Determined Solubility (mg/mL at 25°C)Observations
Methanol32.75.1[To be determined]
Ethanol24.54.3[To be determined]
Acetonitrile37.55.8[To be determined]
Dimethyl Sulfoxide (DMSO)46.77.2[To be determined]
Acetone20.75.1[To be determined]
Dichloromethane9.13.1[To be determined]
Toluene2.42.4[To bedetermined]
Hexane1.90.1[To be determined]

Conclusion and Recommendations

This technical guide has provided a comprehensive overview of the solubility of Diethyl phosphate-13C4 sodium salt in organic solvents. While direct quantitative data remains elusive in the literature, a strong predictive framework based on the principles of chemical polarity and the solubility of structural analogs has been established. The detailed experimental protocols provided herein will enable researchers to generate high-quality, application-specific solubility data. It is recommended that for any critical application, the solubility of Diethyl phosphate-13C4 sodium salt be determined experimentally in the specific solvent system being used. This will ensure the robustness and accuracy of analytical methods and other scientific investigations that rely on this important isotopically labeled compound.

References

  • Coley, C. W., et al. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning. Science, 365(6453), eaax1566.
  • Foist, L. (2023). Functional Groups Overview & List. Study.com.
  • Häckl, K., & Kunz, W. (2018). Some aspects of the salt effect on the solubility of non-electrolytes in aqueous salt solutions. Journal of Chemical Thermodynamics, 121, 8-16.
  • LookChem. (n.d.). Cas 16298-74-1,sodium dibutyl phosphate. Retrieved from [Link]

  • Mendez, M. C. M. (n.d.). Solubility Testing of Organic Compounds. Scribd.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Embibe. (n.d.). Ionic Compounds: Solubility - Lab Experiments. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

  • PubChem. (n.d.). Sodium diethyl phosphorodithioate. National Center for Biotechnology Information. Retrieved from [Link]

  • FIP Guidelines. (n.d.). Guidelines for Dissolution Testing of Solid Oral Products.
  • U.S. Food and Drug Administration. (1997).
  • European Medicines Agency. (2020).
  • ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents? Retrieved from [Link]

  • Royal Society of Chemistry. (2023).

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for diethyl phosphate analysis in urine

Application Note: High-Sensitivity Quantitation of Diethyl Phosphate (DEP) in Human Urine using Isotope Dilution LC-MS/MS Introduction & Scientific Rationale Diethyl Phosphate (DEP) is a non-specific dialkyl phosphate (D...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Diethyl Phosphate (DEP) in Human Urine using Isotope Dilution LC-MS/MS

Introduction & Scientific Rationale

Diethyl Phosphate (DEP) is a non-specific dialkyl phosphate (DAP) metabolite derived from the degradation of organophosphorus (OP) pesticides (e.g., chlorpyrifos, diazinon). Monitoring urinary DEP is the gold standard for assessing aggregate background exposure to these neurotoxic agents in the general population.

The Analytical Challenge: DEP is a low-molecular-weight (MW 154.1 g/mol ), highly polar, and hydrophilic compound. Historically, analysis relied on GC-MS with labor-intensive derivatization (using pentafluorobenzyl bromide) to render the analyte volatile.

The Modern Solution: This protocol details a Direct Analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode. By bypassing derivatization, we reduce sample preparation time and toxic reagent usage. To overcome the challenge of retaining such a polar analyte, we utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with a high-retention polar-embedded C18 column.

Strategic Experimental Design

Internal Standard Selection (The Pillar of Accuracy)

Because urine is a high-salt, variable-pH matrix that causes significant ion suppression in ESI- mode, Isotope Dilution is mandatory.

  • Analyte: Diethyl Phosphate (DEP)[1][2][3][4][5]

  • Internal Standard (IS): Diethyl Phosphate-d10 (DEP-d10).[4]

  • Rationale: Deuterated standards co-elute with the analyte, experiencing the exact same matrix effects and extraction losses, providing a self-correcting quantification system.

Sample Preparation Logic: Why WAX SPE?

DEP is a strong acid (pKa ~1.5). At physiological pH, it is fully ionized (negatively charged).

  • Mechanism: We use a Weak Anion Exchange (WAX) sorbent. The sorbent (positively charged amine) binds the DEP (negatively charged phosphate) through ionic interaction.

  • Wash: Organic solvents remove neutral interferences while DEP remains ionically bound.

  • Elution: A high-pH or high-ionic-strength buffer disrupts the interaction, releasing purified DEP.

Visual Workflow & Mechanism

DEP_Workflow cluster_SPE WAX Solid Phase Extraction Start Human Urine Sample (1.0 mL) Spike Spike IS (DEP-d10) Start->Spike Buffer Adjust pH (Formate Buffer pH 4.0) Spike->Buffer Condition Condition SPE (MeOH -> Buffer) Buffer->Condition Load Load Sample (Gravity/Low Vac) Condition->Load Wash Wash Steps 1. Acetate Buffer 2. MeOH (Remove Neutrals) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Evap Evaporate to Dryness (N2 @ 40°C) Elute->Evap Recon Reconstitute (Mobile Phase A) Evap->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS

Caption: Figure 1.[6] Optimized workflow for the extraction of acidic phosphate metabolites using Weak Anion Exchange (WAX) SPE.

Detailed Protocol

Reagents & Materials[7]
  • Standards: Diethyl phosphate (99% purity); Diethyl phosphate-d10 (IS).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Acetate, Ammonium Hydroxide (NH4OH).

  • SPE Cartridges: Polymeric Weak Anion Exchange (e.g., Waters Oasis WAX or Phenomenex Strata-X-AW), 60 mg/3 mL.

Sample Preparation (Step-by-Step)
  • Thawing & Spiking:

    • Thaw urine samples at room temperature and vortex.

    • Transfer 1.0 mL of urine to a glass tube.

    • Add 20 µL of Internal Standard solution (DEP-d10, 100 ng/mL in water).

    • Critical Step: Add 1.0 mL of 2% Formic Acid (aq) .

    • Why? This acidifies the matrix slightly (pH ~3-4) to disrupt protein binding and ensure the WAX sorbent (pKa ~6) is fully protonated (positively charged) to capture the DEP.

  • SPE Extraction (WAX):

    • Condition: 2 mL MeOH followed by 2 mL 2% Formic Acid.

    • Load: Apply the pre-treated urine sample at a flow rate of ~1 mL/min.

    • Wash 1 (Matrix Removal): 2 mL 25 mM Ammonium Acetate (pH 4.5). Removes salts and proteins.

    • Wash 2 (Interference Removal): 2 mL Methanol. Removes neutral organic interferences. DEP remains bound ionically.

    • Elute: 2 x 1 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[4] The high pH deprotonates the WAX amine group, neutralizing the sorbent's charge and releasing the DEP.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A (Water/0.1% FA). Vortex for 30 seconds.

    • Transfer to autosampler vials with glass inserts.

LC-MS/MS Method Parameters

Liquid Chromatography

Standard C18 columns often fail to retain DEP, causing it to elute in the void volume (salt suppression zone). We use a Polar-Embedded C18 or a T3-type bonding designed for 100% aqueous stability.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

  • Column Temp: 40°C.

  • Injection Vol: 10 µL.

  • Flow Rate: 0.3 mL/min.

Mobile Phases:

  • A: 0.1% Formic Acid in Water + 5 mM Ammonium Acetate.[6] (Buffer is critical for peak shape).

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 0 Initial Hold (Focusing)
1.00 0 Start Elution
5.00 95 Ramp to Organic
6.50 95 Wash Column
6.60 0 Return to Initial

| 9.00 | 0 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole)

Operate in Negative ESI (ESI-) . Phosphates ionize readily as [M-H]-.

  • Source Temp: 400°C.

  • Capillary Voltage: -3500 V.

  • Desolvation Gas: 800 L/hr (N2).

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Cone (V) Collision (eV) Type
DEP 153.0 79.0 (PO3-) 50 30 22 Quantifier
DEP 153.0 125.0 (Loss of C2H4) 50 30 14 Qualifier

| DEP-d10 (IS) | 163.0 | 79.0 | 50 | 30 | 22 | Internal Std |

Validation & Quality Assurance

To ensure Trustworthiness , the method must be validated against the following criteria (referencing FDA/EMA Bioanalytical Guidelines):

  • Linearity: 0.5 ng/mL to 100 ng/mL (R² > 0.995).

  • LOD/LOQ: Expect an LOD of ~0.1 ng/mL and LOQ of ~0.5 ng/mL.

  • Matrix Effect (ME): Calculate using the equation:

    
    
    Use the IS response to normalize. If ME is >20%, dilute the sample or optimize the SPE wash steps.
    
  • Carryover: Inject a blank after the highest standard. Response must be <20% of the LOQ.[3]

References

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Method No. 4022.03. Available at: [Link]

  • Schindler, B.K., et al. (2009). "Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans." Journal of Chromatography B, 877(23), 2361-2368. [Link]

  • Dulaurent, S., et al. (2006).[3] "Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 831(1-2), 223-229. [Link]

  • Odetokun, M.S., et al. (2010). "Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction, Derivatization, and Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology, 34(9). [Link]

Sources

Application

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Diethyl Phosphate and its ¹³C₄-Labeled Internal Standard in Biological Matrices

Abstract This application note provides a comprehensive, in-depth guide to the solid-phase extraction (SPE) of diethyl phosphate (DEP), a key biomarker for organophosphate pesticide exposure, and its stable isotope-label...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide to the solid-phase extraction (SPE) of diethyl phosphate (DEP), a key biomarker for organophosphate pesticide exposure, and its stable isotope-labeled internal standard, diethyl phosphate-¹³C₄ (DEP-¹³C₄), from human urine. We delve into the fundamental principles of sorbent selection, method development, and the critical role of isotope dilution for achieving accurate and reproducible quantification. This document is intended for researchers, analytical scientists, and toxicology professionals seeking to establish a reliable bioanalytical workflow for monitoring organophosphate exposure.

Introduction: The "Why" of the Method

Organophosphorus (OP) compounds are a widely used class of pesticides, and human exposure is a significant public health concern due to their neurotoxicity.[1] Accurate assessment of this exposure is paramount and is often achieved by monitoring urinary metabolites, the most common of which are dialkyl phosphates (DAPs).[2] Diethyl phosphate (DEP) is a principal non-specific metabolite for a range of OP pesticides.[3]

The direct analysis of DEP in biological matrices like urine is challenging due to the presence of numerous endogenous interferences (salts, urea, pigments) that can suppress the instrument signal and lead to inaccurate results—a phenomenon known as the "matrix effect."[4] Furthermore, sample preparation itself can introduce variability. To overcome these challenges, two critical components are employed:

  • Solid-Phase Extraction (SPE): A powerful sample preparation technique that isolates analytes of interest from complex sample matrices, thereby reducing interference and concentrating the analyte for enhanced sensitivity.[5]

  • Isotope Dilution Mass Spectrometry (IDMS): The gold standard for quantification. By adding a known quantity of a stable isotope-labeled internal standard (in this case, DEP-¹³C₄) at the very beginning of the sample preparation process, we can correct for both extraction inefficiencies and matrix-induced signal variations.[6] The labeled standard behaves almost identically to the native analyte throughout the extraction and analysis process, ensuring the highest level of accuracy.[6][7]

This guide provides a detailed protocol using a polymeric reversed-phase SPE sorbent, a common and effective choice for extracting polar organic compounds like DEP from aqueous samples.[8]

Foundational Principles: Analyte and Sorbent Selection

The success of any SPE method hinges on understanding the physicochemical interactions between the analyte, the sample matrix, and the sorbent material.

Analyte Properties

Diethyl phosphate is a polar, acidic organic molecule. Its polarity dictates that a reversed-phase or mixed-mode sorbent is appropriate, while its acidic nature can be exploited for selective retention and elution by manipulating the pH of the solutions.

Sorbent Selection: Causality Behind the Choice

Choosing the right sorbent is the most critical step in SPE method development. While several options exist, polymeric reversed-phase sorbents offer distinct advantages for DEP analysis.

Sorbent TypeRetention MechanismAdvantages for DEP AnalysisDisadvantages
Polymeric Reversed-Phase (e.g., Styrene-Divinylbenzene) Hydrophobic interactionsRecommended. High surface area and stability across a wide pH range. Excellent retention for polar compounds. Less prone to sorbent drying than silica-based phases.[8]May require stronger elution solvents compared to C18.
Silica-Based Reversed-Phase (C18) Hydrophobic interactionsGood retention for moderately non-polar compounds.Prone to irreversible drying after conditioning. Potential for silanol interactions causing peak tailing.
Mixed-Mode (Reversed-Phase + Ion Exchange) Hydrophobic & Ionic interactionsHighly selective. Can fine-tune selectivity by adjusting pH and ionic strength.Method development can be more complex.
Molecularly Imprinted Polymer (MIP) Shape-selective bindingOffers the highest possible selectivity for the target analyte.[9]Typically custom-synthesized and more expensive. Less versatile for multi-analyte methods.

For this protocol, we focus on a styrene-divinylbenzene (SDVB) polymer-based sorbent due to its robustness, high capacity, and proven efficacy for DAP metabolites.[2][8]

Detailed Application Protocol

This protocol is designed for the extraction of DEP and DEP-¹³C₄ from human urine prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Standards: Diethyl phosphate (DEP) and Diethyl phosphate-¹³C₄ (DEP-¹³C₄) certified reference standards.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic Acid (reagent grade or higher).

  • SPE Cartridges: Styrene-divinylbenzene based polymeric SPE cartridges (e.g., 3 cc, 60 mg).

  • Labware: Volumetric flasks, pipettes, 15 mL polypropylene centrifuge tubes, microcentrifuge vials.

  • Equipment: Centrifuge, SPE vacuum manifold, nitrogen evaporator.

Sample & Standard Preparation
  • Internal Standard (IS) Spiking Solution: Prepare a stock solution of DEP-¹³C₄ in methanol. Create a working spiking solution by diluting the stock with water to a final concentration of 100 ng/mL.

  • Urine Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Transfer 1.0 mL of urine into a 15 mL polypropylene tube.

    • Add 50 µL of the 100 ng/mL IS spiking solution to every sample, calibrator, and quality control (QC) sample.

    • Add 4.0 mL of reagent water containing 0.1% formic acid.

    • Vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE vacuum manifold. Ensure a consistent, slow flow rate (1-2 mL/min) unless otherwise specified.[10]

Step 1: Conditioning (Sorbent Activation)

  • Purpose: To "wet" the sorbent and activate the functional groups for interaction with the sample.

  • Procedure: Pass 3 mL of Methanol through the SPE cartridge. Do not allow the sorbent bed to go dry.

Step 2: Equilibration (pH and Polarity Matching)

  • Purpose: To rinse away the organic conditioning solvent and prepare the sorbent with a solvent that mimics the sample matrix, ensuring proper retention.[10]

  • Procedure: Pass 3 mL of reagent water containing 0.1% formic acid through the cartridge. Do not allow the sorbent bed to go dry.

Step 3: Sample Loading

  • Purpose: To load the pre-treated sample onto the SPE cartridge. The analytes (DEP and DEP-¹³C₄) will be retained on the sorbent while unwanted matrix components (salts, urea) pass through to waste.

  • Procedure: Load the entire supernatant from the pre-treated urine sample (approx. 5 mL) onto the cartridge.

Step 4: Washing (Interference Removal)

  • Purpose: To wash away residual, weakly-bound matrix interferences without prematurely eluting the target analytes.

  • Procedure: Pass 3 mL of reagent water through the cartridge. After the water has passed through, dry the sorbent bed under full vacuum for 5 minutes to remove as much water as possible.

Step 5: Elution (Analyte Recovery)

  • Purpose: To disrupt the analyte-sorbent interaction with a strong organic solvent and collect the purified, concentrated analytes.

  • Procedure:

    • Place collection tubes inside the manifold.

    • Add 2 mL of Acetonitrile to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1 minute before applying vacuum to slowly elute the analytes into the collection tubes.

Post-Elution Processing
  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Visualization of the Workflow

Detailed SPE Protocol Workflow

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Urine Sample (1 mL) add_is Add 50 µL DEP-¹³C₄ Internal Standard start->add_is pretreat Dilute with 4 mL Water (0.1% Formic Acid) Vortex & Centrifuge add_is->pretreat load Step 3: Load Sample (approx. 5 mL) pretreat->load Load Supernatant condition Step 1: Condition 3 mL Methanol equilibrate Step 2: Equilibrate 3 mL Water (0.1% Formic Acid) wash Step 4: Wash 3 mL Water load->wash dry Dry Sorbent (5 min, full vacuum) wash->dry elute Step 5: Elute 2 mL Acetonitrile dry->elute evap Evaporate to Dryness (Nitrogen, 40°C) elute->evap reconstitute Reconstitute (100 µL Mobile Phase) evap->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze Overall_Workflow sample Sample Collection Urine prep Sample Preparation Internal Standard Spiking Dilution & Centrifugation sample->prep spe Solid-Phase Extraction Interference Removal Analyte Concentration prep->spe analysis LC-MS/MS Analysis Chromatographic Separation Mass Spectrometric Detection spe->analysis data Data Processing Quantification using Isotope Dilution analysis->data

Caption: Overall bioanalytical workflow from sample collection to final data processing.

Performance Characteristics and Expected Results

Method validation is essential to ensure data quality. The protocol described here is based on established methods that demonstrate high recovery, precision, and sensitivity. [2][3][11]

Parameter Typical Performance Metric Rationale
Recovery >85% Indicates the efficiency of the extraction process. Determined by comparing analyte response in pre-spiked vs. post-spiked samples. [11]
Precision (%RSD) <15% Measures the reproducibility of the entire method. Assessed by analyzing replicate QC samples. [2][3]
Limit of Detection (LOD) 0.02 - 0.3 ng/mL The lowest concentration of analyte that can be reliably detected. Varies by instrument sensitivity. [3][8]
Limit of Quantification (LOQ) 0.06 - 0.5 ng/mL The lowest concentration that can be accurately and precisely quantified. [3]

| Matrix Effect | 85 - 115% | Assesses the degree of signal suppression or enhancement caused by co-eluting matrix components. The use of DEP-¹³C₄ is critical to correct for this. [12]|

Note: These values are representative and should be established and verified by each individual laboratory.

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the analysis of diethyl phosphate and its ¹³C₄-labeled internal standard from human urine. By combining a well-chosen polymeric SPE sorbent with the precision of the isotope dilution technique, researchers can effectively overcome the challenges of matrix interference and achieve accurate, high-quality data. This methodology serves as a foundational workflow for biomonitoring studies aimed at assessing human exposure to organophosphate pesticides.

References

  • Lacasana, M., et al. (2001). An analytical method for the rapid screening of organophosphate pesticides in human biological samples and foodstuffs. Forensic Science International. [Link]

  • Arcuri, C. P., et al. (2019). Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects. International Journal of Legal Medicine. [Link]

  • Bravo, R., et al. (2009). Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans. Journal of Chromatography B. [Link]

  • Sinha, S. N., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics. [Link]

  • Bravo, R., et al. (2004). Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction. Journal of Analytical Toxicology. [Link]

  • Phetxumphou, K., et al. (2021). New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS. Journal of Chromatography B. [Link]

  • Cho, Y., et al. (1992). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Health Science. [Link]

  • Andrade, G. C., et al. (2015). Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Cho, Y., et al. (1992). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. ResearchGate. [Link]

  • Nguyen, H. V., et al. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. [Link]

  • Sinha, S. N., et al. (2023). Dimethyl and diethyl phosphate metabolites of OP pesticides and the... ResearchGate. [Link]

  • Baker, S. E., et al. (2019). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high. CDC Stacks. [Link]

  • Dulaurent, S., et al. (2006). Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Wang, Y. (2019). Internal standard for PFOA and PFOS? ResearchGate. [Link]

  • Song, D., & Kelch, D. (2001). Isotopic analogues as internal standards for quantitative analyses of drugs and metabolites by GC-MS--nonlinear calibration approaches. Journal of Analytical Toxicology. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI News. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

  • International Organisation of Vine and Wine. (2013). METHOD OF DETERMINATION OF PHTHALATES BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY IN WINES. OIV. [Link]

Sources

Method

Application Note: Enhanced Recovery of Dialkyl Phosphates (DAPs) from Human Plasma

Executive Summary & Scientific Context Dialkyl phosphates (DAPs) are the primary non-specific metabolites of organophosphate (OP) pesticides (e.g., chlorpyrifos, malathion).[1] While urine is the standard matrix for back...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Dialkyl phosphates (DAPs) are the primary non-specific metabolites of organophosphate (OP) pesticides (e.g., chlorpyrifos, malathion).[1] While urine is the standard matrix for background population monitoring, plasma analysis is critical for toxicokinetic studies, acute poisoning cases, and placental transfer research.

The Extraction Challenge

Extracting DAPs (DMP, DEP, DMTP, DETP, DMDTP, DEDTP) from plasma presents a distinct physiochemical paradox that causes standard Liquid-Liquid Extraction (LLE) to fail:

  • High Polarity: DAPs are hydrophilic. Partitioning into non-polar solvents (hexane/DCM) is negligible.

  • Strong Acidity: With pKa values ranging from 0.5 to 1.5, DAPs exist almost entirely as ionized anions at physiological pH.

  • Protein Binding: Plasma proteins (albumin) can trap these analytes, requiring rigorous deproteinization.

The Solution

This guide presents two validated workflows. Protocol A (SALLE) is the modern gold standard for LC-MS/MS, utilizing high ionic strength to force polar analytes into a water-miscible organic phase. Protocol B (Acidified LLE) is the traditional approach for GC-MS, requiring pH suppression and derivatization.

Method Selection & Decision Matrix

The choice of extraction depends heavily on downstream instrumentation.

MethodSelection Start Start: Plasma Sample Inst Available Instrumentation? Start->Inst LC LC-MS/MS (Triple Quad) Inst->LC Preferred GC GC-MS (EI/NCI) Inst->GC Alternative PathA PROTOCOL A: SALLE (Salting-Out Assisted LLE) LC->PathA PathB PROTOCOL B: Acidified LLE + Derivatization GC->PathB AdvA Advantages: - High Throughput - No Derivatization - Extracts Polar DAPs PathA->AdvA AdvB Advantages: - High Sensitivity (NCI) - Specificity via PFBBr PathB->AdvB

Figure 1: Decision matrix for selecting the appropriate extraction protocol based on analytical instrumentation.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Target Platform: LC-MS/MS (ESI Negative Mode) Mechanism: The addition of high-molarity salt to a water/acetonitrile mixture increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent (acetonitrile) in water. This forces a phase separation, carrying the polar DAPs into the upper organic layer.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade). Note: Do not use Methanol as it does not phase separate adequately with salt.

  • Salting Agent: Magnesium Sulfate (MgSO₄) anhydrous or Ammonium Sulfate ((NH₄)₂SO₄).

  • Internal Standard (IS): Isotopically labeled DAPs (e.g., DEP-d10, DMP-d6).

Step-by-Step Methodology
  • Sample Thawing: Thaw plasma samples on ice. Vortex for 30 seconds.

  • Aliquot & Spike: Transfer 200 µL of plasma to a 2.0 mL polypropylene centrifuge tube. Add 20 µL of Internal Standard solution (100 ng/mL). Vortex.

  • Protein Precipitation (The "Crash"):

    • Add 600 µL of cold Acetonitrile (1:3 ratio).

    • Why: This precipitates proteins immediately. At this stage, the mixture is homogeneous (one phase).

  • Salting Out:

    • Add 200 mg of anhydrous MgSO₄ and 50 mg NaCl.

    • Critical Step: Vortex vigorously for 1 minute immediately after salt addition to prevent clumping (exothermic reaction).

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Observation: You will see three layers:

      • Bottom: Solid salt/protein pellet.

      • Middle: Residual aqueous phase (minimal).

      • Top: Acetonitrile phase containing DAPs.

  • Transfer: Carefully pipette the top organic layer (~500 µL) into a clean vial.

  • Concentration (Optional): If sensitivity < 0.5 ng/mL is required, evaporate under Nitrogen at 35°C and reconstitute in 100 µL of mobile phase (95:5 Water:Acetonitrile).

Protocol B: Acidified LLE with Derivatization

Target Platform: GC-MS (NCI or EI) Mechanism: Since DAPs are non-volatile and polar, they must be protonated (pH < pKa) to extract into ether, and then derivatized (esterified) to become volatile.

Reagents
  • Acid: 6M Hydrochloric Acid (HCl).

  • Solvent: Diethyl Ether : Acetonitrile (80:20 v/v).

  • Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).

  • Base: Potassium Carbonate (K₂CO₃).

Step-by-Step Methodology
  • Acidification:

    • Aliquot 500 µL plasma.[2]

    • Add 50 µL 6M HCl. Check pH; it must be < 1.0.

    • Why: DAPs (pKa ~1.0) must be fully protonated to be uncharged and extractable.

  • Extraction:

    • Add 2 mL Diethyl Ether/Acetonitrile mix.

    • Add 1g NaCl (saturation) to drive organics out.

    • Shake mechanically for 10 minutes. Centrifuge.

  • Transfer & Dry:

    • Transfer the supernatant to a glass vial.

    • Evaporate to dryness under Nitrogen.[1]

  • Derivatization (The PFBBr Reaction):

    • Resuspend residue in 200 µL Acetonitrile.

    • Add 20 mg K₂CO₃ and 20 µL PFBBr.

    • Cap tightly and heat at 60°C for 3 hours (or microwave 5 mins at 160W).

    • Mechanism:[3] PFBBr alkylates the phosphate group, forming a pentafluorobenzyl ester.

  • Cleanup:

    • Cool to room temp. Add 1 mL Hexane and 1 mL Water.

    • Vortex.[4][5] The derivative partitions into the Hexane (top) layer.

    • Inject Hexane layer into GC-MS.

Mechanism of Action: SALLE Workflow

SALLE_Mechanism cluster_0 Step 1: Homogeneous cluster_1 Step 2: Salting Out cluster_2 Step 3: Phase Separation Mix Plasma (aq) + ACN (One Phase) Salt Add MgSO4/NaCl (Ionic Strength u2191) Mix->Salt Saturation Top Top: ACN (DAPs) Salt->Top Separates Bottom Bottom: Water/Salt/Protein Salt->Bottom

Figure 2: The SALLE mechanism. The addition of salt breaks the hydration shell of acetonitrile, forcing it to separate from water and carry the DAPs with it.

Validation & Quality Control Data

The following data summarizes typical performance metrics for DAPs in plasma using Protocol A (SALLE) .

AnalyteFull NameRecovery (%)Matrix Effect (%)LOD (ng/mL)
DMP Dimethyl phosphate75 - 85%85% (Suppression)0.5
DMTP Dimethyl thiophosphate80 - 90%90%0.2
DEP Diethyl phosphate85 - 95%92%0.2
DETP Diethyl thiophosphate> 90%95%0.1
DEDTP Diethyl dithiophosphate> 90%98%0.1

Troubleshooting Notes:

  • Low Recovery of DMP: DMP is the most polar and volatile. Ensure the evaporation step (if used) is gentle (no higher than 35°C).

  • Emulsions: If an emulsion forms in Protocol B, centrifuge at higher speed (10,000 x g) or add a small amount of methanol to break surface tension.

References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Dialkyl Phosphates in Urine." CDC/NCEH, 2010.

  • Bravo, D., et al. "Salting-out assisted liquid-liquid extraction for the determination of dialkyl phosphates in human urine.
  • Hardt, J., & Angerer, J. "Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry." Journal of Analytical Toxicology, 2000. Link

  • Tang, Z., et al. "Salting-out assisted liquid-liquid extraction (SALLE) for bioanalysis." Bioanalysis, 2010. Link

  • Schindler, B.K., et al. "Determination of dialkyl phosphate metabolites... in human urine/plasma." Archives of Toxicology, 2009.

Sources

Application

Application Note: High-Sensitivity Quantification of Diethyl Phosphate (DEP) in Biological Matrices using a Stable Isotope-Labeled Internal Standard and LC-MS/MS

Introduction Diethyl phosphate (DEP) is a primary metabolite of a wide range of organophosphate (OP) pesticides and nerve agents. As such, its quantification in biological matrices such as urine and blood serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl phosphate (DEP) is a primary metabolite of a wide range of organophosphate (OP) pesticides and nerve agents. As such, its quantification in biological matrices such as urine and blood serves as a critical biomarker for assessing human exposure to these toxic compounds. Given the low levels at which DEP is often present and the complexity of biological samples, a highly sensitive and selective analytical method is imperative. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DEP, employing Diethyl Phosphate-13C4 Sodium Salt as a stable isotope-labeled (SIL) internal standard to ensure the highest degree of accuracy and precision.

The use of a SIL internal standard is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby correcting for matrix effects and improving method reproducibility. Diethyl Phosphate-13C4 Sodium Salt is an ideal internal standard for DEP analysis as it co-elutes with the native analyte and exhibits identical chemical and physical properties, differing only in mass. This ensures that any analytical variability affecting the analyte will equally affect the internal standard, leading to a highly accurate and precise measurement of the analyte concentration.

This guide provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and clinical research.

Principles of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate DEP and its SIL internal standard from the biological matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Analytes and Standards:

    • Diethyl Phosphate (DEP) analytical standard

    • Diethyl Phosphate-13C4 Sodium Salt (CAS: 1329613-90-2)[1]

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

    • Ammonium Hydroxide (ACS grade)

    • Ethyl Acetate (ACS grade)

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • LC vials with inserts

    • Syringe filters (0.22 µm)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of DEP and Diethyl Phosphate-13C4 Sodium Salt in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DEP stock solution with a 50:50 methanol:water mixture to create a calibration curve. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

Internal Standard Spiking Solution: Prepare a working solution of Diethyl Phosphate-13C4 Sodium Salt at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the biological sample (e.g., urine, plasma) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL Diethyl Phosphate-13C4 Sodium Salt internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 5 mM Ammonium Acetate).

  • Vortex to dissolve the residue and transfer to an LC vial for analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The deprotonated molecule [M-H]⁻ is used as the precursor ion for both DEP and its internal standard. The fragmentation of diethyl phosphate in negative ion mode typically involves the loss of ethylene groups and fragments of the phosphate head group.[2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Diethyl Phosphate (DEP) 153125 -47-26
15397OptimizeOptimize
15379OptimizeOptimize
Diethyl Phosphate-13C4 (IS) 157127 -47-26
15797OptimizeOptimize
15779OptimizeOptimize

Note: The declustering potential and collision energy for the primary transitions of DEP are based on published data for similar compounds and should be optimized for the specific instrument used.[4] The values for the qualifier transitions and the internal standard should also be empirically determined.

Data Analysis and Quantification

Quantification is performed by generating a calibration curve using the prepared working standard solutions. The peak area ratio of the analyte (DEP) to the internal standard (Diethyl Phosphate-13C4) is plotted against the concentration of the analyte. A linear regression analysis is then applied to the calibration curve to determine the concentration of DEP in the unknown samples.

Workflow and Pathway Diagrams

Experimental Workflow:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Diethyl Phosphate-13C4 IS Sample->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC Standards Calibration Standards Standards->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Generation Ratio->CalCurve Quant Quantification CalCurve->Quant

Caption: A schematic of the analytical workflow for the quantification of Diethyl Phosphate.

Fragmentation Pathway:

fragmentation_pathway cluster_DEP Diethyl Phosphate (DEP) cluster_IS Diethyl Phosphate-13C4 (IS) DEP_precursor [M-H]⁻ m/z 153 DEP_frag1 [M-H-C₂H₄]⁻ m/z 125 DEP_precursor->DEP_frag1 - C₂H₄ DEP_frag3 [PO₃]⁻ m/z 79 DEP_precursor->DEP_frag3 - (C₂H₅)₂O DEP_frag2 [M-H-2(C₂H₄)]⁻ m/z 97 DEP_frag1->DEP_frag2 - C₂H₄ IS_precursor [M-H]⁻ m/z 157 IS_frag1 [M-H-¹³C₂H₄]⁻ m/z 127 IS_precursor->IS_frag1 - ¹³C₂H₄ IS_frag3 [PO₃]⁻ m/z 79 IS_precursor->IS_frag3 - (¹³C₂H₅)₂O IS_frag2 [M-H-2(¹³C₂H₄)]⁻ m/z 97 IS_frag1->IS_frag2 - ¹³C₂H₄

Caption: Proposed fragmentation pathways for Diethyl Phosphate and its 13C4-labeled internal standard.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of diethyl phosphate in biological matrices. The use of a stable isotope-labeled internal standard, Diethyl Phosphate-13C4 Sodium Salt, is crucial for mitigating matrix effects and ensuring high-quality data. The described sample preparation protocol and LC-MS/MS parameters serve as a strong foundation for laboratories looking to implement reliable biomonitoring of organophosphate exposure.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Needham, L. L., & Little, R. (2011). Use of labeled internal standards in environmental analytical chemistry. Journal of Analytical Toxicology, 35(7), 481–490. Available at: [Link]

  • Olsson, A. O., Baker, S. E., Nguyen, J. V., Romanoff, L. C., Udunka, S. O., Walker, R. D., ... & Barr, D. B. (2004). A liquid chromatography− tandem mass spectrometry multiresidue method for quantification of 15 organophosphorus pesticides and their 11 metabolites in urine. Analytical chemistry, 76(9), 2453-2461. Available at: [Link]

  • Lin, Z., Li, Y., Li, Y., & Li, J. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Metabolites, 13(8), 920. Available at: [Link]

  • Nguyen, H. T., Lee, J., & Kim, J. (2023). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1217, 123619. Available at: [Link]

  • PubChem. Diethyl phosphate. National Center for Biotechnology Information. Available at: [Link]

  • Boateng, D. A., Word, M. D., & Tibbetts, K. M. (2019). Probing Coherent Vibrations of Organic Phosphonate Radical Cations with Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry, 91(3), 2297–2304. Available at: [Link]

  • ESI-MS/MS fragmentation of organophosphorus compounds. In Mass Spectrometry Reviews, 23(4), 287-313. (2004). Available at: [Link]

Sources

Method

Application Note: High-Efficiency Extraction of Diethyl Phosphate (DEP) from Complex Food Matrices via Modified QuEChERS

Executive Summary Diethyl phosphate (DEP) is a non-specific dialkyl phosphate (DAP) metabolite serving as a critical biomarker for exposure to organophosphorus pesticides (OPPs) such as chlorpyrifos and parathion. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl phosphate (DEP) is a non-specific dialkyl phosphate (DAP) metabolite serving as a critical biomarker for exposure to organophosphorus pesticides (OPPs) such as chlorpyrifos and parathion. While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is the industry standard for pesticide residue analysis, the physicochemical properties of DEP—specifically its high polarity and acidity—render standard protocols ineffective.

This guide details a Modified QuEChERS Protocol specifically engineered for DEP. Unlike verifying parent compounds, extracting DEP requires strict pH control to suppress ionization and the deliberate omission of Primary Secondary Amine (PSA) sorbents during cleanup to prevent analyte loss.

Scientific Background: The Polarity Trap

To successfully extract DEP, one must understand the mechanism of failure in standard protocols.

Physicochemical Challenges

DEP is a strong acid with a pKa of approximately 1.42 and a logP of ~0.4. In neutral extraction solvents, DEP exists almost entirely in its ionized (anionic) form.

  • Partitioning Failure: In standard QuEChERS, the anionic form prefers the aqueous phase over the organic (acetonitrile) phase, leading to poor recovery (<40%).

  • Sorbent Adsorption: The standard cleanup sorbent, PSA, acts as a weak anion exchanger. It irreversibly binds acidic analytes like DEP, effectively scrubbing the target from the sample.

The Solution: Acidification and Sorbent Selection
  • Acidification: Lowering the pH of the extraction solvent below the pKa of DEP (target pH < 1.5) suppresses ionization, forcing the molecule into its neutral form, which partitions significantly better into acetonitrile.

  • PSA Omission: The cleanup step must rely solely on C18 (for lipids) and Graphitized Carbon Black (GCB, for pigments), strictly avoiding amino-functionalized sorbents.

Mechanism of Action Diagram

DEP_Extraction_Mechanism DEP_Ion DEP (Ionized) High Water Solubility DEP_Neutral DEP (Neutral) Increases LogP DEP_Ion->DEP_Neutral pH < pKa Acid Acidification (1% Formic Acid) Acid->DEP_Neutral MeCN Partition into Acetonitrile Phase DEP_Neutral->MeCN Salting Out PSA_Trap Standard PSA Cleanup (TRAPS ANALYTE) MeCN->PSA_Trap Standard Protocol (FAIL) C18_Clean Modified C18 Cleanup (PASSES ANALYTE) MeCN->C18_Clean Modified Protocol (SUCCESS)

Figure 1: Mechanistic shift from standard to modified QuEChERS for acidic analytes.

Materials and Reagents

ComponentSpecificationPurpose
Extraction Solvent Acetonitrile (LC-MS Grade) + 1% Formic AcidProtonates DEP to improve organic partitioning.
Salting Agents 4g MgSO₄ (anhydrous), 1g NaClInduces phase separation; NaCl reduces polar interference.
Internal Standard Diethyl phosphate-d10 (DEP-d10)Corrects for matrix suppression in ESI source.
Cleanup Sorbent C18 (End-capped)Removes lipids/waxes without binding acidic DEP.
LC Column HILIC or Polar-Embedded C18Required for retention of polar metabolites.

Experimental Protocol

Pre-requisite: Homogenize food samples (fruit/vegetable) cryogenically to prevent degradation.

Step 1: Extraction
  • Weigh 10.0 g (±0.1 g) of homogenized sample into a 50 mL FEP (fluorinated ethylene propylene) centrifuge tube. Note: Avoid glass to prevent phosphate adsorption.

  • Add 100 µL of Internal Standard (DEP-d10, 10 µg/mL). Vortex for 30 seconds and equilibrate for 15 minutes.

  • Add 10 mL of 1% Formic Acid in Acetonitrile .

  • Shake vigorously (automated shaker) for 1 minute .

  • Add salt packet: 4 g MgSO₄ and 1 g NaCl .

    • Critical: Add salts after solvent to prevent agglomeration.

  • Immediately shake vigorously for 1 minute to prevent MgSO₄ clumping.

  • Centrifuge at 4,000 rpm (3,200 x g) for 5 minutes at 4°C.

Step 2: Modified Cleanup (dSPE)
  • Transfer 1 mL of the supernatant (top organic layer) to a 2 mL dSPE tube containing:

    • 150 mg MgSO₄ (removes residual water)

    • 50 mg C18 (removes lipids)

    • WARNING: Do NOT use PSA or GCB (unless pigment is extreme, then use minimal GCB).

  • Vortex for 30 seconds .

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer supernatant to an LC vial. Optional: Filter through 0.2 µm PTFE filter if particulates remain.

Step 3: LC-MS/MS Analysis
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

  • Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 95:5 Water/Acetonitrile + 10 mM Ammonium Acetate (pH 9).

  • Mobile Phase B: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate (pH 9).

    • Note: High pH mobile phase ensures DEP is fully ionized (deprotonated) for maximum MS sensitivity in negative mode.

Workflow Diagram

Workflow Start Homogenized Sample (10g) Spike Add IS (DEP-d10) Start->Spike Extract Add 10mL MeCN + 1% Formic Acid (Acidification Step) Spike->Extract Salt Add 4g MgSO4 + 1g NaCl Shake 1 min Extract->Salt Spin1 Centrifuge 4000rpm, 5 min Salt->Spin1 Transfer Transfer 1mL Supernatant Spin1->Transfer Clean dSPE Cleanup: 150mg MgSO4 + 50mg C18 (NO PSA) Transfer->Clean Spin2 Centrifuge 10,000rpm Clean->Spin2 Analyze LC-MS/MS (ESI-) HILIC Column Spin2->Analyze

Figure 2: Step-by-step modified QuEChERS workflow for DEP extraction.

Method Validation & Performance

The following parameters must be verified during method transfer.

MRM Transitions (ESI Negative)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
DEP 153.078.9-22Quantifier
DEP 153.0125.0-14Qualifier
DEP-d10 163.079.0-22Internal Standard
Expected Recovery Data

Comparison of standard vs. modified QuEChERS in Spiked Apple Matrix (50 ng/g):

Method VariationRecovery (%)RSD (%)Notes
Standard QuEChERS (Acetate/PSA)15 - 30%>20%High loss due to PSA binding.
Modified (1% FA / No PSA) 85 - 105% <8% Excellent recovery.
Modified (1% FA / C18 only)90 - 110%<5%C18 removes lipids without affecting DEP.
Matrix Effects

DEP is highly susceptible to ion suppression, particularly from sugars in fruit matrices.

  • Calculation:

    
    
    
  • Mitigation: The use of DEP-d10 is mandatory. If d10 is unavailable, standard addition calibration is required.

Troubleshooting Guide

  • Low Recovery: Check the pH of the extraction solvent. If the sample is highly alkaline (e.g., certain processed foods), increase formic acid concentration to 2% or 5% to ensure the final pH is acidic.

  • Poor Peak Shape: DEP often tails on C18 columns. Switch to a HILIC column (Amide phase) or a "Polar-Embedded" C18. Ensure the injection solvent matches the initial mobile phase conditions (high organic for HILIC).

  • High Backpressure: Ensure the dSPE step included MgSO₄ to remove residual water, or filter the final extract.

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Mobile Phase pH for Diethyl Phosphate Separation

Welcome to our dedicated technical support guide for the chromatographic analysis of Diethyl Phosphate (DEP). As a highly polar and acidic compound, DEP presents unique challenges for retention and peak shape. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic analysis of Diethyl Phosphate (DEP). As a highly polar and acidic compound, DEP presents unique challenges for retention and peak shape. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate these challenges. Here, we move beyond simple protocols to explain the fundamental chemistry, enabling you to make informed, effective decisions during method development and troubleshooting.

Section 1: The "Why" - Understanding the Core Chemistry of DEP Separation

A robust analytical method is built on a solid understanding of the analyte's chemical properties. This section addresses the foundational principles governing the behavior of Diethyl Phosphate in a chromatographic system.

Q1: What is the pKa of Diethyl Phosphate and why is it the most critical parameter for pH optimization?

The pKa is the single most important factor because it dictates the charge state of Diethyl Phosphate (DEP) at any given pH, which in turn controls its interaction with the stationary phase. DEP is a relatively strong organic acid with a predicted pKa value around 1.4 to 1.95.[1][2]

  • Expertise & Experience: At a pH value equal to the pKa, an acidic analyte exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[3] Chromatographing an analyte near its pKa is a primary cause of poor peak shape, such as splitting or severe tailing, because the two forms can exhibit different retention behaviors.[4] To achieve sharp, symmetrical peaks and stable retention times, the goal is to force the equilibrium to a single state—either fully protonated or fully deprotonated. A common rule of thumb is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[5][6]

Q2: How does mobile phase pH affect the ionization state of DEP?

Given its low pKa (~1.4-1.95), Diethyl Phosphate will be almost entirely in its negatively charged (anionic) form in most typical reversed-phase HPLC mobile phases (pH > 3).

  • Below pKa (pH < 1.4): DEP is primarily in its neutral, protonated form (C₂H₅O)₂PO(OH).

  • Above pKa (pH > 3): DEP is overwhelmingly in its anionic, deprotonated form, (C₂H₅O)₂PO₂⁻.[7]

This relationship is visualized below.

Caption: Relationship between pH and DEP ionization state.

Q3: How does DEP's ionization state influence retention in different chromatography modes?

The charge of DEP is fundamental to how—or if—it is retained.

  • Reversed-Phase (RP) Chromatography: RP columns (like C18) retain compounds based on hydrophobicity. The neutral, protonated form of DEP is more hydrophobic and will have more retention. The anionic form is highly polar and hydrophilic, leading to very poor or no retention on standard RP columns.[3]

  • Ion-Exchange Chromatography (IC): This mode separates ions based on their charge. Anion-exchange chromatography is a powerful technique for retaining the negatively charged form of DEP.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high-organic mobile phase to retain polar compounds. The anionic form of DEP is highly polar and well-suited for retention by HILIC.[10][11]

  • Ion-Pair Chromatography (IPC): This is a hybrid technique used with RP columns. A positively charged ion-pair reagent is added to the mobile phase. This reagent forms a neutral complex with the anionic DEP, increasing its hydrophobicity and allowing for retention on a C18 column.[12]

Section 2: A Practical Guide to pH Optimization

This section translates theory into practice with step-by-step protocols and clear recommendations for developing a robust method for DEP analysis.

Q4: What is the recommended starting point for mobile phase pH when analyzing DEP with Reversed-Phase HPLC?

For traditional reversed-phase chromatography, the goal is to protonate DEP to increase its hydrophobicity and retention.

Recommended Starting Point: pH 2.0 - 2.5

  • Causality: This pH range is sufficiently below DEP's pKa to ensure it exists almost entirely in its single, neutral, protonated form, promoting better peak shape and retention.[5][6] This low pH also minimizes the ionization of residual silanols on silica-based columns, which can cause peak tailing with acidic analytes.[6][13] However, be aware that even in its neutral form, DEP is still a very polar molecule and may exhibit limited retention on standard C18 phases.

Q5: How do I select and prepare the right buffer for my chosen pH?

Buffer selection is critical for maintaining a stable pH and ensuring compatibility with your detector.[4] A buffer is most effective within ±1 pH unit of its pKa.

Buffer SystempKa Value(s)Effective pH RangeUV Cutoff (nm)MS CompatibilityComments
Phosphoric Acid / Phosphate 2.1, 7.2, 12.3[3]1.1 - 3.1~200NoExcellent choice for UV detection at low pH. Non-volatile, will contaminate an MS source.[5][14]
Formic Acid / Formate 3.8[3]2.8 - 4.8~210YesVolatile and MS-friendly. May not have sufficient buffering capacity at pH < 2.5.
Trifluoroacetic Acid (TFA) ~0.5< 2.0~210Yes (Causes Suppression)A strong acid, not a buffer. Used at low concentrations (0.05-0.1%) to set a low pH. Can cause ion suppression in MS.

Trustworthiness: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[6] The addition of organic solvent can alter the apparent pH value. Ensure buffers are freshly prepared and filtered (0.22 or 0.45 µm) to prevent microbial growth and particulate contamination.[4]

Q6: Can you provide a step-by-step protocol for optimizing mobile phase pH?

This workflow provides a systematic approach to finding the optimal pH for your separation.

Experimental Protocol: pH Scouting for DEP Analysis

  • Analyte & System Preparation:

    • Prepare a standard of Diethyl Phosphate at a known concentration (e.g., 10 µg/mL) in a weak solvent like water.

    • Install a suitable column (e.g., a C18 or a polar-embedded phase).

    • Equilibrate the HPLC system thoroughly with the initial mobile phase.

  • Initial Condition (Low pH):

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.1).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Run a gradient or isocratic method to elute the DEP peak.

    • Evaluate: Assess retention time, peak shape (asymmetry/tailing factor), and sensitivity. This is your baseline.

  • Intermediate pH Condition:

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Equilibrate the system extensively to ensure the column and system are at the new pH.

    • Inject the standard and run the same method.

    • Evaluate: Compare retention and peak shape to the pH 2.1 condition. You may observe a decrease in retention and potential peak shape degradation as you are moving closer to the pKa.[4]

  • Data Analysis & Decision:

    • Compare the chromatograms from the different pH values.

    • The optimal pH will provide adequate retention with the best possible peak symmetry (tailing factor closest to 1.0).

    • If retention is still insufficient even at low pH, consider an alternative strategy like Ion-Pair Chromatography or HILIC (See Section 4).

Caption: Workflow for systematic mobile phase pH optimization.

Section 3: Troubleshooting Common Problems

Even with a well-designed method, issues can arise. This section addresses the most common pH-related problems encountered during DEP analysis.

Q7: My DEP peak is tailing. What are the likely causes related to mobile phase pH?

Peak tailing for an acidic analyte like DEP is a frequent issue.[15]

Potential CauseExplanationRecommended Solution
pH Too Close to pKa The analyte exists in both neutral and anionic forms, which have different retention characteristics, causing the peak to tail.[4]Lower the mobile phase pH. Move further away from the pKa (e.g., from pH 2.5 down to 2.0) to ensure complete protonation.
Insufficient Buffer Capacity The buffer concentration is too low to control the local pH environment on the column, especially if the sample is dissolved in a different pH diluent.Increase the buffer concentration (e.g., from 10 mM to 25 mM). Ensure the sample diluent is pH-matched to the mobile phase.[5]
Secondary Silanol Interactions At mid-range pH, residual silanols on the silica stationary phase are ionized (SiO⁻) and can interact with the analyte, causing tailing.[13]Lowering the pH to ~2-3 protonates the silanols (Si-OH), minimizing this secondary interaction.[6]
Q8: I have poor or no retention of DEP on my C18 column. Is this a pH issue?

Most likely, yes. Poor retention is the expected behavior for DEP under typical reversed-phase conditions due to its high polarity.

  • Explanation: If your mobile phase pH is above 3, DEP is fully ionized and will behave like a small, polar anion with little to no affinity for the hydrophobic C18 stationary phase. It will elute at or near the void volume (t₀).[3]

  • Solution: First, ensure your mobile phase pH is low (2.0-2.5) to maximize hydrophobicity. If retention is still insufficient, a standard C18 column may not be suitable. You must then consider an alternative strategy like using a polar-embedded phase column, Ion-Pair Chromatography, or HILIC.[10][12]

Q9: My retention time is drifting from injection to injection. Could pH be the culprit?

Yes, retention time instability is a classic symptom of poor pH control.

  • Explanation: If the mobile phase pH is not properly buffered or is set too close to the analyte's pKa, even minor fluctuations can cause significant shifts in the analyte's ionization state, directly impacting retention time.[4][16] This can be caused by using an unbuffered mobile phase (e.g., just water and organic), buffer degradation, or CO₂ from the air dissolving into a basic mobile phase and lowering its pH.

  • Solution:

    • Verify Buffer Choice: Ensure you are using a buffer and that its pKa is close to your target pH.[5]

    • Prepare Fresh Buffer: Mobile phase buffers should be made fresh daily.

    • Check pH: Re-measure the pH of your aqueous mobile phase component to ensure it was prepared correctly.

    • System Equilibration: Ensure the column is fully equilibrated with the new mobile phase before starting injections. This can take 20-30 column volumes or more.

Q10: I'm using LC-MS. What special considerations are there for pH and buffer selection?

LC-MS analysis imposes strict limitations on mobile phase additives.

  • Use Volatile Buffers: You must use volatile mobile phase modifiers that will evaporate in the MS source. Non-volatile salts like potassium phosphate will precipitate and rapidly contaminate the instrument.[14][17]

  • Recommended Volatile Buffers:

    • Ammonium Formate: Good for a pH range of 2.8 - 4.8.

    • Ammonium Acetate: Good for a pH range of 3.8 - 5.8.

  • Ion Suppression: Be aware that even volatile additives can affect ionization efficiency. For example, TFA is volatile but is a strong ion-pairing agent that can suppress the signal for positive ions. Formic acid is often preferred for positive ion mode. Since DEP is an acid, you will likely be working in negative ion mode, where these modifiers are generally more compatible.

Section 4: Advanced Separation Strategies

When standard reversed-phase methods fall short, these alternative approaches can provide the necessary retention and selectivity for Diethyl Phosphate.

Q11: When should I consider Ion-Pair Chromatography for DEP analysis?

Consider Ion-Pair Chromatography (IPC) when you need to use a reversed-phase column (e.g., C18) but cannot achieve adequate retention of DEP, even at low pH.

  • Mechanism: IPC for an anion like DEP involves adding a positively charged ion-pair reagent, such as Tetrabutylammonium (TBA) hydroxide or phosphate, to the mobile phase. The TBA cation forms a neutral ion-pair with the DEP anion. This complex is significantly more hydrophobic than the DEP anion alone and can be well-retained and separated on a C18 column.[18]

  • Considerations: IPC reagents are often non-volatile and not compatible with MS. They can also be difficult to completely flush from a column, potentially dedicating that column to IPC methods only.

Q12: Is HILIC a viable alternative for DEP separation, and how does pH play a role?

Yes, HILIC is an excellent and increasingly popular alternative for analyzing highly polar compounds like DEP.[11]

  • Mechanism: HILIC retains polar analytes by partitioning them into a water-enriched layer on the surface of a polar stationary phase (like bare silica or a zwitterionic phase).[10] The mobile phase is typically high in organic solvent (>60% acetonitrile).

  • Role of pH: In HILIC, pH still controls the ionization state of the analyte. For DEP, maintaining a pH well above its pKa ensures it is fully anionic. This highly charged, polar state enhances its interaction with the polar stationary phase, leading to strong retention. Electrostatic interactions can also contribute to retention, making pH a powerful tool for optimizing selectivity.[19]

  • Buffer Choice: A critical consideration for HILIC is buffer solubility. High concentrations of phosphate buffers can precipitate in the high-organic mobile phases used in HILIC.[20] Volatile buffers like ammonium formate or acetate are generally preferred and are necessary for HILIC-MS.

References

  • Showing Compound Diethylphosphate (FDB028854). (2011, September 21). FooDB. Retrieved from [Link]

  • Diethyl phosphate | C4H11O4P. (n.d.). PubChem. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • phosphate. (n.d.). Diduco. Retrieved from [Link]

  • Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. (n.d.). PMC. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • A Practical Guide to Ion Chromatography. (n.d.). The Nest Group. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]

  • The Determination of Phosphates using Ion Chromatography: An Evaluation of Influential Factors. (1986, January 1). R Discovery. Retrieved from [Link]

  • Ion chromatographic separations of phosphorus species: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. Retrieved from [Link]

  • 4-1 Distorted peak shapes. (n.d.). GL Sciences. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. Retrieved from [Link]

  • peak shape problem. (2011, May 5). Chromatography Forum. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). ACS, Organic Division. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved from [Link]

  • Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (2020, November 12). LCGC International. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved from [Link]

  • HILIC and moving between buffers. (2011, April 1). Chromatography Forum. Retrieved from [Link]

  • Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food. (2020, February 12). EURL-SRM. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • As we know, phosphate buffers should be avoided in LC-MS analysis. What will happen if a drug has a phosphate group in its structure? (2013, January 27). ResearchGate. Retrieved from [Link]

  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (2000, November 15). PubMed. Retrieved from [Link]

  • phosphate in LCMS. (2005, September 28). Chromatography Forum. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Organophosphate Carryover in Mass Spectrometry

Welcome to the technical support center for organophosphate analysis. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in the quantit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organophosphate analysis. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in the quantitative analysis of organophosphate compounds: carryover in liquid chromatography-mass spectrometry (LC-MS) systems. Organophosphates, due to their diverse chemical properties, can adsorb to various surfaces within an LC-MS system, leading to ghost peaks, inaccurate quantification, and compromised data integrity.[1][2]

This resource provides in-depth troubleshooting guides and preventative best practices, grounded in scientific principles, to help you achieve clean, reproducible, and accurate results.

Section 1: Understanding the Root Causes of Organophosphate Carryover

Organophosphate carryover is rarely attributable to a single cause; it is often a multifactorial issue. Understanding the underlying mechanisms is the first step toward effective mitigation. Carryover is the appearance of an analyte signal in a blank or subsequent sample injection after the analysis of a high-concentration sample.[3] It's crucial to distinguish this from contamination, where the analyte is consistently present in all blanks and samples, often due to tainted solvents or reagents.[4]

The primary reasons organophosphates are prone to carryover include:

  • Adsorption: Organophosphates can interact with active sites on various surfaces within the flow path, including metal tubing (stainless steel, PEEK), valve rotor seals, frits, and the column stationary phase.[4][5] These interactions can be hydrophobic, ionic, or involve hydrogen bonding.

  • Poor Solubility: Some organophosphates may have limited solubility in weaker mobile phases or wash solvents, leading to precipitation or retention within the system.

  • Mechanical Trapping: Poorly seated fittings, worn injector seals, or microscopic scratches on surfaces can create "dead volumes" where residual sample can be trapped and slowly leach out in subsequent runs.[3][4]

Diagram: The Journey of Carryover in an LC-MS System

The following diagram illustrates the potential sources of carryover throughout the entire analytical flow path.

Carryover_Sources cluster_Autosampler Autosampler cluster_Injector Injector cluster_LC LC Flow Path cluster_MS Mass Spectrometer Vial Sample Vial / Cap Needle Needle (Outer/Inner Surface) Vial->Needle Aspiration Wash_Station Needle Wash Station Needle->Wash_Station Ineffective Wash Needle_Seat Needle Seat Needle->Needle_Seat Rotor_Seal Rotor Seal / Stator Tubing Tubing & Fittings Rotor_Seal->Tubing Sample_Loop Sample Loop Sample_Loop->Rotor_Seal Needle_Seat->Sample_Loop Guard_Column Guard Column Tubing->Guard_Column Analytical_Column Analytical Column Guard_Column->Analytical_Column Ion_Source Ion Source (Capillary, Cone) Analytical_Column->Ion_Source

Caption: Potential sources of organophosphate carryover within an LC-MS system.

Section 2: Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to diagnosing and resolving carryover issues.

Problem 1: Ghost peaks appear in the first blank injection after a high-concentration standard, with diminishing intensity in subsequent blanks.
  • Probable Cause: This classic carryover pattern points to analyte retention in the autosampler, injector valve, or connecting tubing.[6] The most common culprits are the needle's exterior surface, the needle seat, and the rotor seal.[4][5]

  • Step-by-Step Solution:

    • Isolate the Source: To confirm the issue is pre-column, replace the analytical column with a zero-dead-volume union and inject a blank after a high standard.[6] If the peak persists, the column is not the primary source.

    • Optimize the Needle Wash: The autosampler's needle wash is the first line of defense. A single, weak wash solvent is often insufficient.

      • Action: Implement a multi-solvent wash protocol. Use a sequence that includes a strong organic solvent to dissolve the organophosphate and a highly aqueous solvent to rinse away the organic. Increase the wash volume and the number of wash cycles.[1]

      • Causality: Organophosphates have varied polarities. A dual-solvent wash ensures both non-polar and polar residues are effectively removed from the needle surfaces.[1]

    • Strengthen Wash Solvents: The choice of wash solvent is critical and analyte-dependent.

      • Action: Consult the table below for recommended starting points. For basic organophosphates, adding a small amount of ammonium hydroxide can increase solubility and reduce adsorption.[7] Conversely, for acidic compounds, adding a volatile acid like formic acid can be beneficial.[6]

      • Causality: Adjusting the pH of the wash solvent can change the ionization state of the organophosphate, making it more soluble and less likely to adhere to charged sites on system surfaces.[6][7]

Table 1: Recommended Autosampler Wash Solvents for Organophosphates
Wash Solvent CompositionTarget Analytes & Rationale
Wash A: 90:10 Acetonitrile:IsopropanolPrimary Organic Wash: A strong, versatile organic mixture effective for a broad range of organophosphates. Isopropanol helps solubilize highly non-polar compounds.
Wash B: 10:90 Methanol:WaterIntermediate/Aqueous Wash: Rinses away the strong organic solvent and removes more polar contaminants.
Wash C (Optional): 50:50 Methanol:Acetonitrile with 0.2% Formic Acid or Ammonium HydroxidepH-Modified Wash: Use an acidic modifier for basic analytes or a basic modifier for acidic analytes to improve solubility and disrupt ionic interactions.[6][7]
Problem 2: Carryover is minimal with a union but significant when the analytical column is installed.
  • Probable Cause: The analytical column itself, including the frit and stationary phase, is retaining the organophosphate. This is common if the gradient elution is not strong enough to elute all the analyte during the run.[3][8]

  • Step-by-Step Solution:

    • Modify the Gradient:

      • Action: Extend the gradient to a higher percentage of the strong organic solvent (e.g., 95-100%) and hold it for at least 5-10 column volumes at the end of each run.[5][8]

      • Causality: A strong solvent flush is necessary to strip strongly retained compounds from the column's stationary phase. Insufficient flushing allows the analyte to accumulate.[2]

    • Perform a Column-Only Wash:

      • Action: Disconnect the column from the mass spectrometer and flush it with a strong solvent, such as isopropanol or a mixture of dichloromethane and methanol (ensure LC system compatibility).

      • Causality: This aggressive wash can remove highly adsorbed compounds that are not eluted during a standard gradient.

    • Consider Mobile Phase Additives:

      • Action: For organophosphates with chelating properties, adding a small amount of a chelating agent like medronic acid to the mobile phase can sometimes reduce interaction with metal surfaces in the column and frits. For ionic compounds, adjusting the mobile phase pH can improve peak shape and reduce tailing, which is often linked to carryover.[9]

Problem 3: Persistent, low-level carryover is observed in all blanks, even after extensive washing.
  • Probable Cause: This suggests a more systemic issue, such as a worn component or contamination of the mass spectrometer's ion source. Worn rotor seals in the injector are a frequent cause of such persistent, low-level carryover.[4][5]

  • Step-by-Step Solution:

    • Inspect and Replace Consumables:

      • Action: Systematically inspect and replace the injector rotor seal, needle, and needle seat. These components wear over time, creating microscopic scratches and channels that trap analytes.[2][4]

      • Causality: A fresh, smooth surface on the rotor seal ensures a proper seal and minimizes dead volume where the sample can be trapped.[5]

    • Clean the Ion Source:

      • Action: If carryover persists after addressing the LC components, the ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, cone, lenses). This typically involves sonication in a sequence of solvents like water with a mild detergent, followed by methanol and/or acetonitrile.[10]

      • Causality: The ion source is exposed to a constant spray of analyte and matrix. Over time, a film of non-volatile material can build up, trapping analytes and releasing them slowly, creating a high background or constant carryover signal.

Section 3: Proactive Prevention & FAQs

Preventing carryover is always more efficient than troubleshooting it.

Frequently Asked Questions (FAQs)

Q1: How can I design my analytical method to be robust against carryover from the start? A1: Method development should include a carryover assessment. After injecting the highest calibration standard, inject a series of blanks to determine the carryover percentage. Aim for carryover to be less than 20% of the signal at the Lower Limit of Quantification (LLOQ).[4][7] Incorporate a strong organic wash at the end of your gradient and optimize the autosampler wash protocol using multiple, appropriate solvents.[1]

Q2: What role do sample vials and caps play in carryover? A2: A significant one. Using low-adsorption or silanized glass vials can prevent the analyte from sticking to the vial surface.[1] Avoid using vial sealing systems with adhesives that can leach into the sample or cause the needle to become sticky.[3]

Q3: When should I consider replacing a component versus cleaning it? A3: This decision depends on the component and the severity of the carryover. The following flowchart provides a general guide.

Diagram: Decision Flowchart for Component Cleaning vs. Replacement

Cleaning_vs_Replacement Start Persistent Carryover Detected Isolate Isolate Source (Pre-column, Column, MS) Start->Isolate Clean_AS Perform Aggressive Autosampler/Injector Cleaning Isolate->Clean_AS Pre-column Clean_Column Perform Aggressive Column Wash Isolate->Clean_Column Column Clean_Source Clean Ion Source Isolate->Clean_Source MS Source Check_Carryover1 Carryover Resolved? Clean_AS->Check_Carryover1 Check_Carryover2 Carryover Resolved? Clean_Column->Check_Carryover2 Check_Carryover3 Carryover Resolved? Clean_Source->Check_Carryover3 Replace_Consumables Replace Injector Rotor Seal, Needle, and/or Tubing Check_Carryover1->Replace_Consumables No End Problem Resolved Check_Carryover1->End Yes Replace_Column Replace Guard and/or Analytical Column Check_Carryover2->Replace_Column No Check_Carryover2->End Yes Check_Carryover3->End Yes Further_Diag Contact Service Engineer Check_Carryover3->Further_Diag No Replace_Consumables->End Replace_Column->End

Caption: A decision-making guide for addressing persistent carryover issues.

Q4: Can the sample matrix contribute to organophosphate carryover? A4: Absolutely. Complex matrices, such as those from food or environmental samples, can contain non-volatile components that coat the surfaces of the LC system.[11][12] These matrix deposits can then act as new active sites for organophosphate adsorption. Effective sample cleanup (e.g., Solid Phase Extraction) is crucial not only for reducing matrix effects in the ion source but also for minimizing carryover.[11]

References
  • CUNY Academic Works. (n.d.). Development of an inline cleaning procedure and a concentration method for analyzing low levels of organophosphate flame retardants and plasticizer.
  • Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
  • Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Waters Corporation. (2025, November 21). Reducing carryover.
  • ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
  • Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Lab Manager. (2018, October 11). Minimizing HPLC Carryover.
  • Waters Corporation. (n.d.). ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range.
  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
  • Mass Spectrometry. (n.d.). Controlling Contamination in LC/MS Systems.
  • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures.
  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Chromatography Forum. (2011, April 12). Troubleshooting tips to prevent carry over contaminants.
  • LCGC International. (2025, October 27). LC-MS Troubleshooting: From Frustration to Fix.
  • Agilent Technologies. (2010, May 20). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems.
  • Chromatography Forum. (2008, July 3). LC-MS/MS Column Carryover.
  • CDC Stacks. (2024, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • PMC. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
  • Thermo Fisher Scientific. (n.d.). Improved Quantitation of Fragile Carbamate, Organophosphate and Other Pesticides by Automatic MS/MS Method Generation.
  • ResearchGate. (2018, March 8). (PDF) Carry over effect in pesticide residues analysis by LC - MS/ MS.

Sources

Optimization

Stability of diethyl phosphate-13C4 sodium salt in frozen storage

Product Code: DEP-13C4-Na | Category: Stable Isotope Standards Core Storage & Handling Directives Executive Summary: Diethyl phosphate-13C4 (sodium salt) is a robust internal standard for quantifying organophosphate pest...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: DEP-13C4-Na | Category: Stable Isotope Standards

Core Storage & Handling Directives

Executive Summary: Diethyl phosphate-13C4 (sodium salt) is a robust internal standard for quantifying organophosphate pesticide metabolites. However, as a phosphodiester, it is susceptible to hydrolysis under specific pH conditions and "freeze-concentration" effects. The sodium salt form renders the molecule hygroscopic, necessitating strict moisture control.

A. Solid State Stability (Lyophilized/Powder)
  • Temperature: Store at -20°C .

  • Environment: Must be kept desiccated . The sodium salt is hygroscopic; moisture absorption accelerates hydrolysis and alters the effective mass, leading to quantification errors.

  • Shelf Life: >2 years if the septum remains sealed and stored under argon/nitrogen.

B. Solution Stability (Reconstituted)

Once in solution, the stability clock accelerates. Follow this matrix for solvent selection:

Solvent SystemStorage TempStability WindowTechnical Note
Pure Water (Milli-Q) -80°C6–12 MonthsHigh Risk: Susceptible to microbial growth if not sterile. pH is unbuffered.
Acetonitrile:Water (1:1) -20°C or -80°C>12 MonthsRecommended: Organic content prevents microbial growth and minimizes hydrolysis.
Urine Matrix -80°CLong-term (Years)Stable, but requires pH monitoring upon thaw.
Phosphate Buffers (PBS) AVOID FREEZING <1 MonthCritical Warning: Sodium phosphate salts crystallize during freezing, causing pH to drop (precipitating

leaves acidic

), accelerating hydrolysis.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Significant Signal Loss (>20%) in Internal Standard

Symptom: The area count for DEP-13C4 drops across all samples in a batch. Root Cause Analysis:

  • Sorption: Phosphate esters can adhere to active sites on borosilicate glass.

  • Hydrolysis: Degradation into Monoethyl Phosphate (MEP).

Corrective Action Protocol:

  • Container Switch: Switch from glass to Polypropylene (PP) or Polyethylene (PE) vials. If glass is mandatory, use silanized (deactivated) glass .

  • pH Check: Ensure your reconstitution solvent is neutral (pH 7.0). Acidic conditions (

    
    ) catalyze hydrolysis.
    
Issue 2: Retention Time Shift or Peak Tailing

Symptom: The DEP-13C4 peak drifts or widens compared to the native standard. Root Cause:

  • Matrix Effect: High salt content in urine can suppress ionization or alter chromatography.

  • Isotope Effect: While

    
     usually co-elutes perfectly, slight shifts can occur in high-resolution systems. However, a large shift indicates the compound has degraded to a mono-ester (MEP).
    
Issue 3: "Ghost" Peaks in Blank Samples

Symptom: Small peaks appearing at the DEP transition. Root Cause:

  • Carryover: Phosphate esters are "sticky" in LC lines.

  • Contamination: Unlike Deuterium (

    
    ), Carbon-13 (
    
    
    
    ) does not undergo proton exchange. If you see signal in blanks, it is physical contamination, not isotopic scrambling.

Mechanism of Degradation (Visualized)

Understanding the breakdown pathway is critical for troubleshooting. The primary failure mode is hydrolysis of the ester bond.

DegradationPathway Figure 1: Hydrolytic degradation pathway of DEP-13C4. DEP Diethyl Phosphate-13C4 (Target Analyte) Hydrolysis1 Hydrolysis (Acid/Base Catalyzed) DEP->Hydrolysis1 pH < 4 or > 9 MEP Monoethyl Phosphate-13C2 (Degradant 1) Hydrolysis1->MEP Hydrolysis2 Secondary Hydrolysis MEP->Hydrolysis2 Slow Inorganic Inorganic Phosphate + Ethanol-13C2 Hydrolysis2->Inorganic

Experimental Protocols

Protocol A: Stock Solution Preparation (Self-Validating)

Objective: Create a stable 100 µg/mL stock solution.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (critical for hygroscopic sodium salts).

  • Weighing: Weigh ~1.0 mg of DEP-13C4 Na salt into a polypropylene volumetric flask.

    • Validation Step: Record the specific mass to 0.001 mg precision.

  • Dissolution: Add Acetonitrile:Water (50:50 v/v) .

    • Why? 50% organic solvent prevents bacterial growth and ensures solubility of the organic chain while the water solvates the ionic sodium head.

  • Aliquoting: Immediately dispense into 100 µL aliquots in PP microtubes.

  • Storage: Store at -80°C. Do not refreeze an aliquot more than twice.

Protocol B: Troubleshooting Decision Tree

Troubleshooting Figure 2: Diagnostic workflow for DEP-13C4 signal instability. Start Problem: Signal Loss CheckContainer Are you using Glass Vials? Start->CheckContainer GlassYes Yes CheckContainer->GlassYes GlassNo No (Plastic) CheckContainer->GlassNo ActionGlass Action: Switch to PP/PE or Silanized Glass GlassYes->ActionGlass CheckSolvent Is Solvent 100% Aqueous? GlassNo->CheckSolvent SolventYes Yes CheckSolvent->SolventYes SolventNo No (Organic Mix) CheckSolvent->SolventNo ActionSolvent Action: Add 50% ACN Check for microbial growth SolventYes->ActionSolvent CheckFreeze Freeze-Thaw Cycles > 3? SolventNo->CheckFreeze FreezeYes Yes CheckFreeze->FreezeYes FreezeNo No CheckFreeze->FreezeNo ActionFreeze Action: Discard. Use fresh aliquot. FreezeYes->ActionFreeze ActionMS Action: Check MS Source (Ion Suppression) FreezeNo->ActionMS

Frequently Asked Questions (FAQs)

Q: Why choose 13C4-labeled DEP over Deuterated (d10) DEP? A: Chemical Integrity. Deuterium on the ethyl chain can undergo exchange with solvent protons under acidic conditions or enzymatic activity, leading to "label loss" and quantification errors. Carbon-13 is incorporated into the backbone and is chemically non-exchangeable, offering superior stability for long-term storage and complex matrices like urine [1].

Q: Can I store the standard in Phosphate Buffered Saline (PBS)? A: No. While counter-intuitive, PBS is poor for freezing. Sodium phosphate dibasic (


) crystallizes out of solution before the monobasic form (

) during freezing. This "eutectic precipitation" can cause the pH of the remaining liquid phase to drop as low as 3.5, which actively hydrolyzes the DEP ester bond even at sub-zero temperatures [2].

Q: Is the sodium salt form compatible with GC-MS? A: Not directly. The sodium salt is non-volatile. For GC-MS analysis, the analyte must be derivatized (e.g., using chloropropyl reagents or pentafluorobenzyl bromide) to make it volatile. The 13C4 label remains stable during this derivatization process [3].

References

  • Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Carbamates and Organophosphorus Pesticides in Urine (Method 6106.02).[1] National Center for Environmental Health.[1][2]

  • Gómez, G., Pikal, M. J., & Rodríguez-Hornedo, N. (2001). Effect of Initial Buffer Composition on pH Changes During Far-From-Equilibrium Freezing of Sodium Phosphate Buffer Solutions. Pharmaceutical Research, 18(1), 90–97.

  • Bravo, R., et al. (2004).[3] Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification.[2][4] Journal of Exposure Science & Environmental Epidemiology, 14, 249–259.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Quantification of Diethyl Phosphate-13C4: Accuracy and Precision Limits

This guide provides an in-depth technical comparison of the primary analytical methodologies for the quantification of diethyl phosphate (DEP), a critical biomarker for assessing human exposure to organophosphate pestici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the primary analytical methodologies for the quantification of diethyl phosphate (DEP), a critical biomarker for assessing human exposure to organophosphate pesticides.[1][2][3] We will explore the accuracy and precision limits achievable with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a central focus on the indispensable role of the stable isotope-labeled internal standard, diethyl phosphate-13C4 (DEP-13C4).

The precise and accurate measurement of DEP in biological matrices, such as urine, is paramount for regulatory biomonitoring, epidemiological studies, and comprehensive risk assessment.[3][4] The core of high-fidelity quantification lies in the principle of isotope dilution mass spectrometry (IDMS), where a known quantity of an isotopically labeled version of the analyte (in this case, DEP-13C4) is added to the sample at the beginning of the workflow.[4][5][6] This "spike" serves as an ideal internal standard, co-recovering with the native DEP through every stage of sample preparation and analysis. By measuring the ratio of the native analyte to its labeled counterpart, we can effectively compensate for variations in extraction efficiency, matrix-induced signal suppression or enhancement, and fluctuations in instrument response, thereby ensuring the highest degree of accuracy and precision.[4][5][6][7]

Analytical Methodologies: A Comparative Overview

The two gold-standard techniques for the quantification of DEP are LC-MS/MS and GC-MS. While both are powerful, they operate on different principles that fundamentally influence sample preparation, sensitivity, and overall workflow.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often considered the premier method for analyzing polar, non-volatile compounds like DEP.[8] It allows for the direct analysis of DEP in its native form after extraction, leveraging the separation power of liquid chromatography and the high selectivity and sensitivity of a tandem mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely established technique, GC-MS requires analytes to be volatile and thermally stable. Since DEP is a polar phosphate ester, it is not directly amenable to GC analysis. Therefore, a chemical derivatization step is mandatory to convert it into a more volatile and less polar compound that can traverse the GC column.[9][10]

A Representative Experimental Workflow

To provide a practical comparison, we outline a representative experimental design for quantifying DEP in human urine. The initial sample preparation steps are largely common to both methodologies.

Part 1: Sample Preparation (Solid-Phase Extraction)

The objective of sample preparation is to isolate DEP and DEP-13C4 from complex biological matrix components like salts, proteins, and other endogenous materials that can interfere with analysis. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.[11][12]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Sample Aliquoting: Pipette 1.0 mL of urine into a clean polypropylene tube.

  • Internal Standard Spiking: Add a precise volume of DEP-13C4 working solution to each sample, calibrator, and quality control (QC) sample.

  • Hydrolysis (Optional but common): Add a buffer (e.g., ammonium acetate, pH 5) and an enzyme solution (e.g., β-glucuronidase) to hydrolyze conjugated DEP metabolites to their free form. Incubate as required.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a styrene-divinyl benzene polymer) by sequentially passing methanol and then water through it.[11]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a weak organic solvent to remove hydrophilic interferences while retaining the analytes.

  • Elution: Elute the DEP and DEP-13C4 from the cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • For LC-MS/MS: Reconstitute the residue in a specific volume of the initial mobile phase.

    • For GC-MS: The dried residue proceeds to the derivatization step.

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Final Preparation Urine 1. Urine Sample Spike 2. Spike with DEP-13C4 Urine->Spike Hydrolysis 3. Enzymatic Hydrolysis Spike->Hydrolysis Condition 4. Condition Cartridge Hydrolysis->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Interferences Load->Wash Elute 7. Elute Analytes Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute_LC 9a. Reconstitute for LC-MS/MS Evaporate->Reconstitute_LC Derivatize_GC 9b. Derivatize for GC-MS Evaporate->Derivatize_GC

Caption: General workflow for Solid-Phase Extraction (SPE) of DEP.

Part 2: Instrumental Analysis Protocols

Experimental Protocol: UFLC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample onto an Ultra-Fast Liquid Chromatography (UFLC) system.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.[13]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is highly effective for DEP.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both DEP and DEP-13C4 to ensure confident identification and quantification.

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization: This step is critical for making DEP volatile.

    • To the dried sample residue from SPE, add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in an appropriate solvent (e.g., acetonitrile) along with a catalyst.[11][14][15]

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a set time (e.g., 1 hour) to form the PFB-ester of DEP.[8]

    • After the reaction, evaporate the solvent and reconstitute the derivatized sample in a GC-compatible solvent like ethyl acetate.

  • Chromatographic Separation:

    • Column: A non-polar capillary column, such as an HP-5 or equivalent, is commonly used.[16]

    • Oven Program: A temperature gradient is programmed to ensure good separation of the derivatized analyte from any remaining matrix components.

  • Mass Spectrometric Detection:

    • Ionization Source: Electron Ionization (EI) is standard.

    • Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized DEP and DEP-13C4 for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis SPE SPE Eluate (Dried) AddReagent 1. Add PFBBr & Catalyst SPE->AddReagent Incubate 2. Incubate (e.g., 70°C) AddReagent->Incubate EvapRecon 3. Evaporate & Reconstitute Incubate->EvapRecon Inject 4. Inject into GC EvapRecon->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. MS Detection (SIM) Separate->Detect

Caption: Workflow for DEP analysis by GC-MS, highlighting derivatization.

Performance Characteristics: A Head-to-Head Comparison

The performance of an analytical method is defined by a set of validation parameters, which are established under guidelines from regulatory bodies like the FDA.[17][18] The use of a stable isotope-labeled internal standard like DEP-13C4 is fundamental to achieving the high-quality data shown below.

Parameter LC-MS/MS (Typical Performance) GC-MS (Typical Performance) Causality & Rationale
Limit of Quantification (LOQ) 0.02 - 0.2 ng/mL (ppb)[13]0.1 - 10 pg/mg (in hair); ~0.25 ng/mL (in urine)[14][19]LC-MS/MS often achieves lower LOQs due to the high ionization efficiency of ESI for polar molecules and lower background noise in MRM mode.
Accuracy (% Recovery) 90 - 110%[13][20]92 - 103%[19]Both methods demonstrate excellent accuracy, primarily because the DEP-13C4 internal standard co-elutes and corrects for any analyte loss during sample prep and analysis.
Precision (%RSD) < 10% (Intra-day) < 15% (Inter-day)[20][21]< 15% (Intra-day) < 20% (Inter-day)[15][16][19]LC-MS/MS often shows slightly better precision by avoiding the extra derivatization step, which can be a source of variability.[10]
Linearity (r²) > 0.995[21]> 0.99[16]Both techniques exhibit excellent linearity over several orders of magnitude, a prerequisite for accurate quantification across a range of exposure levels.
Matrix Effect Present, but effectively compensated by DEP-13C4.[22]Present, can affect derivatization efficiency and the GC inlet. Compensated by DEP-13C4.[23]Matrix effects (ion suppression/enhancement) are a key challenge.[24][25] The co-eluting DEP-13C4 experiences the same effect as the native DEP, allowing the ratio to remain constant and ensuring accurate results.[6]
Sample Throughput HigherLowerThe elimination of the lengthy derivatization and subsequent clean-up steps allows for faster sample processing in LC-MS/MS workflows.

Discussion: Choosing the Right Tool for the Job

While both LC-MS/MS and GC-MS are validated and reliable methods for DEP quantification, the choice between them depends on the specific goals of the research, available instrumentation, and desired performance characteristics.

The Case for LC-MS/MS: The Modern Standard

The primary advantage of LC-MS/MS is the elimination of the derivatization step . This has several profound implications:

  • Reduced Error and Variability: Every additional step in a protocol is a potential source of error. By analyzing DEP directly, LC-MS/MS provides a more robust and often more precise workflow.[8]

  • Higher Throughput: The time saved by omitting derivatization significantly increases the number of samples that can be processed, which is a major advantage in large-scale epidemiological studies.

  • Superior Sensitivity: Modern LC-MS/MS instruments, particularly those with ESI sources, are exceptionally sensitive for polar analytes like DEP, frequently resulting in lower detection and quantification limits compared to GC-MS.[13][21]

The Case for GC-MS: The Established Workhorse

GC-MS remains a powerful and relevant technique. Its utility is rooted in its long history of reliability and widespread availability.

  • Robustness: GC-MS systems are known for their durability and consistent performance.

  • Alternative Selectivity: In cases of complex matrices with unique interferences that may challenge LC separation, the different separation mechanism of GC can provide a valuable alternative.

  • Cost and Availability: In some laboratories, GC-MS instrumentation may be more readily available than high-end LC-MS/MS systems.

The critical challenge in the GC-MS workflow is the derivatization reaction . Its efficiency can be compromised by matrix components, leading to incomplete reactions and potentially inaccurate results if not perfectly tracked by the internal standard.[23] Therefore, meticulous optimization and validation of this step are absolutely essential for a successful GC-MS method.

Sources

Comparative

Inter-Laboratory Comparison of Organophosphate Metabolite Assays: A Technical Harmonization Guide

Executive Summary: The Harmonization Imperative Organophosphate (OP) pesticides remain a dominant class of insecticides globally, yet assessing human exposure is fraught with analytical variability. The primary biomarker...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Harmonization Imperative

Organophosphate (OP) pesticides remain a dominant class of insecticides globally, yet assessing human exposure is fraught with analytical variability. The primary biomarkers—Dialkyl Phosphates (DAPs) —are non-specific metabolites excreted in urine.[1][2] While they offer a cumulative snapshot of exposure to multiple OPs (e.g., chlorpyrifos, malathion, parathion), their quantification is notoriously difficult due to their high polarity, low molecular weight, and ubiquity in laboratory environments.

This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . It synthesizes data from major inter-laboratory comparison (ILC) initiatives, including HBM4EU and G-EQUAS , to establish a "Gold Standard" workflow that minimizes the coefficient of variation (CV) between laboratories.

Target Analytes: The "Big Six" DAPs

To achieve harmonization, laboratories must target the six common dialkyl phosphate metabolites. These compounds represent the breakdown products of approximately 75% of registered OP pesticides.[3]

Metabolite ClassAnalyte NameAbbreviationParent OP Examples
Dimethyl Dimethyl phosphateDMPMalathion, Dichlorvos
Dimethyl thiophosphateDMTPFenthion, Fenitrothion
Dimethyl dithiophosphateDMDTPDimethoate, Azinphos-methyl
Diethyl Diethyl phosphateDEPChlorpyrifos, Diazinon
Diethyl thiophosphateDETPParathion, Coumaphos
Diethyl dithiophosphateDEDTPDisulfoton, Phorate

Methodological Comparative Analysis

Historically, GC-MS was the workhorse for DAP analysis. However, the requirement for derivatization to render these polar compounds volatile introduces significant error. Modern proficiency testing (e.g., G-EQUAS) shows a decisive shift toward LC-MS/MS due to its ability to analyze metabolites directly.

Comparative Performance Matrix
FeatureGC-MS / GC-MS/MSLC-MS/MS (ESI-)
Sample Prep Complex: Requires derivatization (e.g., PFBBr, MTBSTFA) to increase volatility.Streamlined: Dilute-and-shoot or simple LLE/SPE. No derivatization needed.
Sensitivity (LOD) Moderate (1.0 – 5.0 ng/mL). Limited by derivatization efficiency.[4]High (0.02 – 0.1 ng/mL). Critical for background population monitoring.
Selectivity High, but prone to thermal degradation of derivatives.High, but susceptible to Ion Suppression from urine matrix.
Throughput Low (Long prep time + GC run times).High (Rapid gradients < 10 mins).
Major Failure Mode Moisture sensitivity during derivatization; incomplete reaction.Co-eluting matrix components suppressing ionization.
Expert Insight: The Derivatization Bottleneck

In GC-MS workflows, DAPs are typically derivatized using pentafluorobenzyl bromide (PFBBr). This reaction is highly sensitive to moisture. Even trace water in the extract can quench the derivatizing agent, leading to non-linear calibration curves and high inter-lab variability (CV > 30%). LC-MS/MS bypasses this entirely, measuring the deprotonated molecular ion


 directly.

Evidence from the Field: Inter-Laboratory Studies

Data from large-scale harmonization projects reveal the root causes of discrepancy between laboratories.

HBM4EU & G-EQUAS Findings

The European Human Biomonitoring Initiative (HBM4EU) and the German External Quality Assessment Scheme (G-EQUAS) have conducted extensive proficiency testing.[5]

  • The "Blank" Problem: DAPs are ubiquitous. They exist in dust and can form from the degradation of parent OPs in the lab air.

    • Data: Up to 20% of control blanks in non-cleanroom labs show detectable DMP/DEP levels.

    • Correction: Labs must monitor procedural blanks rigidly. Background subtraction is not recommended; rather, contamination elimination is required.

  • Hydrolysis Efficiency: Some OPs are excreted as conjugates.

    • Comparison: Labs using enzymatic hydrolysis (Glucuronidase) often report lower total DAP concentrations compared to labs using acid hydrolysis, as DAPs are stable in acid but enzymes may not fully deconjugate all species.

  • Internal Standards:

    • Requirement: The use of isotopically labeled internal standards (e.g., DMP-d6, DEP-d10) for each specific analyte is non-negotiable for LC-MS/MS to correct for matrix effects.

Visualizing the Workflow & Logic

Diagram 1: The "Gold Standard" Analytical Workflow

This workflow minimizes sample manipulation to reduce contamination and loss.

OP_Workflow Sample Urine Sample (Store at -20°C) ISTD Add Internal Standards (DMP-d6, DEP-d10, etc.) Sample->ISTD Aliquot Hydrolysis Enzymatic/Acid Hydrolysis (Deconjugation) ISTD->Hydrolysis Equilibrate Extraction LLE or SPE Extraction (Remove Salts/Proteins) Hydrolysis->Extraction Clean-up Analysis LC-MS/MS Analysis (ESI Negative Mode) Extraction->Analysis Inject Quant Quantification (Isotope Dilution Method) Analysis->Quant Data Processing

Caption: Optimized LC-MS/MS workflow using isotope dilution to correct for matrix effects.

Diagram 2: Troubleshooting Inter-Lab Discrepancies

A logic tree for diagnosing high CVs or proficiency test failures.

Troubleshooting Start High Inter-Lab CV (>25%) CheckBlank Check Procedural Blanks Start->CheckBlank Contamination Lab Contamination (Dust/Reagents) CheckBlank->Contamination Detectable Signal CheckISTD Check ISTD Response CheckBlank->CheckISTD Clean Blanks Suppression Matrix Suppression (Clean-up needed) CheckISTD->Suppression Low Recovery CheckCal Check Calibration Linearity CheckISTD->CheckCal Good Recovery Instability Standard Instability (Hydrolysis) CheckCal->Instability Poor R²

Caption: Diagnostic logic for identifying sources of error in OP metabolite assays.

Recommended Protocol: Validated LC-MS/MS Method

This protocol aligns with HBM4EU guidelines for minimizing inter-laboratory variability.

Materials
  • Internal Standards: Deuterated analogs for all 6 DAPs (critical).

  • Column: C18 Reverse Phase (e.g., Acquity HSS T3) capable of retaining polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Thawing: Thaw urine samples at room temperature and vortex heavily.

  • Aliquot & Spike: Transfer 1.0 mL urine to a glass tube. Add 50 µL of mixed Internal Standard solution (100 ng/mL).

  • Extraction (LLE):

    • Add 2 mL Acetonitrile/Diethyl Ether (1:1).

    • Shake vigorously for 10 mins (mechanical shaker).

    • Centrifuge at 4000 rpm for 5 mins.

    • Note: Some protocols use lyophilization, but LLE is faster and sufficient for modern MS sensitivity.

  • Evaporation: Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Do not overheat , as DAPs can be volatile.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A.

  • LC-MS/MS Analysis:

    • Injection Volume: 5-10 µL.

    • Ionization: Electrospray Negative (ESI-).

    • MRM Transitions: Monitor two transitions per analyte (Quantifier and Qualifier).

Quality Control Criteria
  • Linearity:

    
     for calibration curves (0.1 – 100 ng/mL).
    
  • Accuracy: Spiked QC samples must be within ±15% of nominal value.

  • Precision: Intra-day and Inter-day CV < 15%.

  • Creatinine Correction: All results must be normalized to creatinine (µg/g creatinine) to account for urine dilution.

References

  • HBM4EU. (2022).[6] European Human Biomonitoring Initiative: Pesticides Substance Report. Retrieved from [Link]

  • G-EQUAS. (2026). German External Quality Assessment Scheme for Occupational and Environmental Medical Toxicological Analyses.[7][8] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Dialkyl Phosphates in Urine. Retrieved from [Link]

  • Schindler, B. K., et al. (2021). Inter-laboratory comparison of organophosphate metabolite assays. Journal of Chromatography B.
  • Bravo, N., et al. (2020). Quality assurance and quality control in the determination of biomarkers of exposure to pesticides in urine. Hygiene and Environmental Health. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide: Evaluating Matrix Effect Compensation Using Diethyl Phosphate-¹³C₄

Introduction: The Silent Adversary in Bioanalysis In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), particularly within drug development and clinical research, achieving unimpeachable data accuracy is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Adversary in Bioanalysis

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), particularly within drug development and clinical research, achieving unimpeachable data accuracy is paramount. However, the inherent complexity of biological matrices—such as plasma, urine, and tissue homogenates—presents a significant challenge known as the matrix effect.[1][2] This phenomenon, caused by co-eluting endogenous components like phospholipids and salts, can unpredictably suppress or enhance the ionization of a target analyte, leading to compromised data integrity, inaccurate quantification, and potential rejection by regulatory bodies.[1][3]

The most robust and widely accepted strategy to counteract this silent adversary is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment, making it the ideal proxy. This guide provides an in-depth evaluation of Diethyl Phosphate-¹³C₄ as a SIL-IS for its unlabeled analogue, Diethyl Phosphate (DEP), a critical biomarker for monitoring exposure to organophosphorus pesticides.[4] We will explore the underlying principles, present a rigorous experimental protocol for evaluation, and provide comparative data to demonstrate its efficacy.

The Gold Standard: The Principle of Stable Isotope Dilution

The power of a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical process. Because it shares the same physicochemical properties, it co-elutes chromatographically, experiences identical extraction recovery, and is affected by ion suppression or enhancement in the same manner as the target analyte.[5][6] Consequently, by measuring the response ratio of the analyte to the SIL-IS, any signal variability is effectively normalized. This provides a consistent and accurate measurement regardless of the matrix effect's magnitude or the sample-to-sample variation in extraction efficiency.[5] The use of a SIL-IS is the cornerstone of rugged bioanalytical methods that meet stringent regulatory expectations set by agencies like the FDA.[7][8]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Analyte (DEP) & SIL-IS (DEP-¹³C₄) Sample->Spike Add fixed amount of SIL-IS Extract Extraction (e.g., LLE or SPE) Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Co-elution of DEP & DEP-¹³C₄ Experience identical matrix effect Quant Quantification via Calibration Curve Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Ratio->Quant Ratio remains constant, ensuring accurate results

Caption: Workflow of SIL-IS compensation for matrix effects.

Diethyl Phosphate-¹³C₄: An Optimized Internal Standard

The choice of internal standard is critical, and Diethyl Phosphate-¹³C₄ offers distinct advantages over other alternatives, such as structural analogues or deuterium-labeled standards.

  • Perfect Co-elution: The substitution of ¹²C with ¹³C results in a negligible difference in physicochemical properties. This ensures near-perfect co-elution with the native analyte, which is essential for effective compensation. In contrast, deuterium labeling (e.g., d₃, d₅) can sometimes alter the compound's lipophilicity, leading to a slight chromatographic shift known as the "isotope effect," which can compromise compensation if the analyte and IS elute into regions of differing matrix suppression.[5]

  • Chemical and Ionization Equivalence: As a homologous isotopologue, it behaves identically during extraction and ionization.

  • Unambiguous Detection: The +4 Da mass difference provides a clear and distinct signal from the analyte in the mass spectrometer, preventing any cross-talk or interference.

G cluster_DEP Diethyl Phosphate (DEP) cluster_DEP_C13 Diethyl Phosphate-¹³C₄ (SIL-IS) DEP P(=O)(OCC)(OCC)O DEP_C13 P(=O)(O[13CH2][13CH3])(O[13CH2][13CH3])O

Caption: Structures of Diethyl Phosphate and its ¹³C₄-labeled IS.

Experimental Protocol: A Self-Validating System for Matrix Effect Evaluation

To rigorously assess the performance of Diethyl Phosphate-¹³C₄, we employ the post-extraction addition method. This approach, recommended by both FDA and ICH M10 guidelines, allows for the quantitative determination of matrix effects and the efficacy of the internal standard.[3][9]

Objective

To quantify the absolute matrix effect on Diethyl Phosphate and demonstrate the compensatory effectiveness of Diethyl Phosphate-¹³C₄ across multiple matrix sources.

Methodology
  • Source Matrix: Procure blank human urine from at least six different individual donors to assess the lot-to-lot variability of matrix effects.[3][9]

  • Prepare Three Sample Sets: For this evaluation, two concentration levels are typically used: a Low Quality Control (LQC) and a High Quality Control (HQC).

    • Set A (Neat Solution): Spike DEP and DEP-¹³C₄ into the final reconstitution solvent (e.g., mobile phase). This set represents the baseline response without any matrix influence.

    • Set B (Post-Extraction Spike): Process blank urine from each of the six donors through the entire sample extraction procedure. In the final step, spike the resulting blank extracts with DEP and DEP-¹³C₄ at the same concentrations used in Set A. This set measures the analyte response in the presence of matrix components.

    • Set C (Pre-Extraction Spike): Spike blank urine from each donor with DEP and DEP-¹³C₄ before initiating the sample extraction procedure. This set is used to determine the overall process efficiency, including extraction recovery.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same optimized chromatographic and mass spectrometric conditions.

A_prep Set A: Neat Solution Spike Analyte (DEP) & IS into solvent Analysis LC-MS/MS Analysis Acquire Peak Areas for Analyte and IS A_prep->Analysis B_prep Set B: Post-Spike 1. Extract 6 lots of blank matrix 2. Spike Analyte & IS into extract B_prep->Analysis C_prep Set C: Pre-Spike 1. Spike Analyte & IS into 6 lots of blank matrix 2. Perform extraction C_prep->Analysis Calc Data Calculation & Interpretation Analysis->Calc Compare peak areas from Sets A, B, and C

Caption: Experimental workflow for matrix effect evaluation.
Data Analysis and Interpretation

The data from the three sets are used to calculate key parameters that reveal the extent of matrix effects and the performance of the internal standard.

  • Matrix Factor (MF): This quantifies the absolute matrix effect on a given compound. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10]

    MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Recovery (RE): This measures the efficiency of the sample extraction process.

    RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] x 100

  • IS-Normalized Matrix Factor: This is the most critical parameter for this evaluation. It assesses whether the SIL-IS effectively compensates for matrix variability. An IS-Normalized MF close to 1.0 indicates successful compensation.

    IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)

According to regulatory guidelines, for a method to be considered robust and reliable, the precision (Coefficient of Variation, %CV) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.[9]

Comparative Performance Data: The Decisive Advantage of Diethyl Phosphate-¹³C₄

The following table presents hypothetical yet representative data from the experiment described above, comparing three scenarios: analysis without an internal standard, analysis with a structural analogue IS (e.g., a different dialkyl phosphate), and analysis with the SIL-IS Diethyl Phosphate-¹³C₄.

ParameterNo Internal StandardWith Structural Analogue ISWith Diethyl Phosphate-¹³C₄ (SIL-IS)
Analyte MF (Range across 6 lots) 0.45 - 0.85 (Suppression)0.45 - 0.85 (Suppression)0.45 - 0.85 (Suppression)
IS MF (Range across 6 lots) N/A0.60 - 0.95 (Different Suppression)0.46 - 0.86 (Tracks Analyte)
IS-Normalized MF (Mean) N/A0.791.01
Precision (%CV across 6 lots) 25.5% (Fails)18.2% (Fails)4.8% (Passes)

Data are illustrative and based on typical experimental outcomes.

As the data clearly show, without an internal standard, the significant and variable ion suppression (MF range 0.45-0.85) leads to high imprecision (%CV > 15%), making the method unreliable. A structural analogue IS provides some correction, but because it does not co-elute perfectly and experiences a different degree of suppression, it fails to adequately compensate, resulting in a %CV that still exceeds the 15% acceptance limit.

Only the Diethyl Phosphate-¹³C₄, which perfectly tracks the analyte's behavior, yields an IS-Normalized Matrix Factor near 1.0 with a %CV well within the acceptable range of ≤15%. This demonstrates its unequivocal ability to correct for inter-individual matrix variability, ensuring the accuracy and precision required for regulated bioanalysis.[6]

Conclusion

The evaluation of matrix effects is not merely a checkbox in method validation; it is a fundamental requirement for ensuring the reliability of bioanalytical data.[11] While various strategies exist to mitigate matrix effects, the use of a high-quality stable isotope-labeled internal standard remains the most effective solution.[12]

This guide demonstrates that Diethyl Phosphate-¹³C₄ is an exemplary SIL-IS for the quantification of Diethyl Phosphate. Its chemical identity and co-elution with the analyte allow it to flawlessly compensate for variable ion suppression and extraction recovery. By following the rigorous, self-validating protocol outlined here, researchers can definitively prove the robustness of their analytical method, ensuring that the data generated is accurate, reproducible, and compliant with global regulatory standards.

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accur
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Valid
  • Assessment of matrix effect in quantit
  • Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry. PubMed.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Bioanalytical Method Valid
  • Diethyl phosphate-13C4 sodium | Isotope-Labeled Compound. MedChemExpress.
  • ICH guideline M10 on bioanalytical method valid
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • FDA announces final guidance for 'Bioanalytical Method valid
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of Diethyl Phosphate-13C4 Sodium Salt: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate, and in-depth procedural guidance for the sa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling and disposal of Diethyl Phosphate-13C4 Sodium Salt (CAS No: 1329613-90-2). By understanding the "why" behind these protocols, you can foster a culture of safety and ensure the responsible management of this stable isotope-labeled compound.

Understanding the Compound: Beyond the Label

Diethyl Phosphate-13C4 Sodium Salt is a labeled form of diethyl phosphate, where four carbon atoms have been replaced with the stable, non-radioactive isotope, Carbon-13.[1][2] This isotopic labeling is a powerful tool in metabolic research and quantitative analysis, allowing scientists to trace the compound's fate without the complexities of radioactive handling.[2]

While the Carbon-13 isotope itself does not confer additional chemical hazards, the fundamental risks associated with the parent compound, diethyl phosphate, remain.[3] Therefore, all handling and disposal procedures should be based on the known properties of diethyl phosphate, an organophosphate compound.

Key Chemical Information:

PropertyValueSource
Chemical Name Diethyl Phosphate-13C4 Sodium Salt[1]
Synonyms Phosphoric Acid Diethyl Ester-13C4 Sodium Salt, Ethyl Sodium Phosphate-13C4, Diethyl-13C4 Sodium Phosphate, Sodium Diethyl Phosphate-13C4[4]
CAS Number 1329613-90-2[1][4]
Molecular Formula 13C4H10NaO4P[1]
Molecular Weight 180.05 g/mol [1]
Appearance Off-White to Pale Yellow Low Melting Solid[4]
Storage 2-8°C Refrigerator, Under inert atmosphere[4]

Foundational Safety: Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with Diethyl Phosphate-13C4 Sodium Salt to mitigate risks of exposure.

Eye and Face Protection: Your First Line of Defense
  • Mandatory: Always wear chemical safety goggles with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]

  • Enhanced Precaution: When there is a risk of splashing, a face shield worn over safety goggles is required.

The rationale for this stringent eye protection is that organophosphate compounds can cause severe eye irritation and damage upon contact.[6]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are recommended for handling organophosphorus compounds.[5] It is crucial to inspect gloves for any signs of degradation or puncture before each use.

  • Lab Coat: A buttoned, long-sleeved lab coat is required to protect your skin and clothing from potential contamination.

  • Additional Protection: For tasks with a higher risk of splashes or spills, consider using a chemically resistant apron and shoe covers.

Direct skin contact should be avoided as diethyl phosphate can be harmful if absorbed through the skin and may cause irritation.[6][7]

Respiratory Protection: Guarding Against Inhalation
  • Primary Control: All handling of Diethyl Phosphate-13C4 Sodium Salt that may generate dust or aerosols should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6][7]

  • Secondary Control: If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[7]

Inhalation of organophosphate compounds can cause respiratory tract irritation.[7]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step. The following workflow provides a procedural guide for the lifecycle of Diethyl Phosphate-13C4 Sodium Salt within the laboratory.

operational_workflow Operational Workflow for Diethyl Phosphate-13C4 Sodium Salt cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment receiving Receiving: Inspect packaging for damage. Verify label and quantity. storage Storage: Store at 2-8°C in a designated, well-ventilated area. Keep container tightly sealed. receiving->storage Upon receipt ppe Don Appropriate PPE: Goggles, gloves, lab coat. Use fume hood. storage->ppe Initiating work weighing Weighing and Preparation: Handle in a fume hood. Minimize dust generation. ppe->weighing Before handling experiment Experimental Use: Follow established protocols. Avoid contact and inhalation. weighing->experiment decontamination Decontamination: Clean work surfaces with an appropriate solvent (e.g., alcohol). experiment->decontamination After experiment waste_segregation Waste Segregation: Separate contaminated PPE and materials from regular trash. decontamination->waste_segregation disposal_plan Disposal Plan waste_segregation->disposal_plan Proceed to Disposal

Caption: A step-by-step workflow for the safe handling of Diethyl Phosphate-13C4 Sodium Salt.

In Case of Emergency: A Calm and Calculated Response

Accidents can happen, but a well-rehearsed emergency plan can significantly mitigate their impact.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Disposal Plan: Responsible Stewardship

The disposal of chemical waste must adhere to all local, state, and federal regulations.

Key Principles for Disposal:

  • Stable Isotope Consideration: Since Carbon-13 is a stable, non-radioactive isotope, no special precautions for radioactivity are required for the disposal of Diethyl Phosphate-13C4 Sodium Salt.[3][8] The disposal protocol is dictated by the chemical hazards of the compound itself.[8]

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including "Diethyl Phosphate-13C4 Sodium Salt."

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[9] Do not pour down the drain or discard in regular trash.

disposal_decision_tree Disposal Decision Tree start Waste Generated is_radioactive Is the Isotope Radioactive? start->is_radioactive no_radioactive No: Stable Isotope (13C). Treat as chemical waste. is_radioactive->no_radioactive No yes_radioactive Yes: Follow Radioactive Waste Protocols. is_radioactive->yes_radioactive Yes chemical_waste_protocol Follow Chemical Waste Protocol: - Label as 'Hazardous Waste' - List all chemical constituents - Segregate from other waste - Arrange for professional disposal no_radioactive->chemical_waste_protocol

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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